2-(2-Oxopyrrolidin-1-yl)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(7(10)11)8-4-2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWWBSPLLLYOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50914608 | |
| Record name | 2-(2-Oxopyrrolidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50914608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67118-32-5, 96219-55-5 | |
| Record name | α-Methyl-2-oxo-1-pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67118-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Oxopyrrolidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50914608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Racetam Pharmacophore: Synthesis and Application of 2-Oxopyrrolidine Derivatives
An In-depth Technical Guide
Topic: Racetam Pharmacophore Building Blocks: 2-Oxopyrrolidine Derivatives Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The 2-oxopyrrolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of the "racetam" class of drugs. Initially developed for their nootropic (cognition-enhancing) properties, these derivatives have demonstrated a remarkable breadth of biological activities, including anticonvulsant, anti-inflammatory, and neuroprotective effects. This guide provides an in-depth exploration of the 2-oxopyrrolidine pharmacophore, detailing robust synthetic methodologies, analyzing critical structure-activity relationships (SAR), and examining key molecular targets. By synthesizing field-proven insights with established protocols, this document serves as a technical resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical core.
The 2-Oxopyrrolidine Core: A Privileged Scaffold in Nootropic Drug Discovery
The quest for compounds that can enhance cognitive functions such as memory and learning led to the development of the racetam class of drugs, with Piracetam (2-oxo-1-pyrrolidine acetamide) being the seminal compound.[1][2] Discovered in the 1960s, Piracetam is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA) and established the foundational structure for this entire class of molecules.[3][4] The central feature of this class is the five-membered lactam ring, 2-oxopyrrolidine (also known as γ-butyrolactam). Its unique structural and electronic properties make it an excellent scaffold for molecular modification.
The pharmacophore of a typical racetam can be deconstructed into the 2-oxopyrrolidine core and a side chain, most commonly an acetamide group, attached to the ring's nitrogen atom. Modifications at this N1 position, as well as substitutions on the ring itself, have given rise to a vast library of derivatives with distinct pharmacological profiles.[5] While the precise mechanism of action for many racetams remains a subject of investigation, they are known to modulate neurotransmission, particularly in the cholinergic and glutamatergic systems, and interact with targets like the synaptic vesicle protein 2A (SV2A).[6][7][8]
Experimental Protocol 1: Synthesis via N-Alkylation of 2-Pyrrolidinone
This is one of the most direct methods for preparing N1-substituted derivatives like Piracetam. The causality behind this approach lies in the acidity of the N-H proton of the lactam, which can be readily deprotonated by a strong base to form a nucleophilic anion.
Methodology: (Adapted from M. Verona et. al. as cited in)[5]
-
Deprotonation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethylformamide (DMF).
-
Anion Formation: Add 2-pyrrolidinone (1.0 eq) dropwise to the suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of 2-pyrrolidinone.
-
Alkylation: Dissolve the appropriate alkylating agent (e.g., 2-chloroacetamide, 1.0 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final N-substituted 2-oxopyrrolidine derivative.
Experimental Protocol 2: Asymmetric Synthesis from S-Pyroglutamic Acid
This protocol is essential for creating derivatives with defined stereochemistry at the C5 position, leveraging a naturally occurring chiral starting material. [9]The key step is a standard peptide coupling reaction.
Methodology: (Adapted from Nagasree, K. P. et al.)[9]
-
Activation: Dissolve S-pyroglutamic acid (1.0 eq) in anhydrous DMF in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Coupling Agents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl, 1.1 eq) and Hydroxybenzotriazole (HOBT, 1.1 eq) to the solution. Stir for 10-15 minutes. The formation of an active ester intermediate is critical for efficient coupling and minimizing racemization.
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq) dropwise to the reaction mixture.
-
Base: Add N,N-Diisopropylethylamine (DIPEA, 0.6 eq) to the mixture and allow it to stir overnight at room temperature.
-
Work-up: Upon completion (monitored by TLC), add water to the reaction mixture and extract with ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The final product, an optically active 5-carboxamide derivative, is purified by column chromatography. [9]
Structure-Activity Relationships (SAR) and Pharmacological Targets
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For 2-oxopyrrolidine derivatives, SAR studies have revealed key structural features that govern their potency and selectivity for various biological targets.
Key Pharmacological Targets
-
Synaptic Vesicle Protein 2A (SV2A): This protein is a crucial target for the anticonvulsant effects of certain racetams, notably Levetiracetam. [6]Binding affinity to SV2A is a key determinant of antiepileptic potency.
-
AMPA Receptors: As part of the glutamatergic system, AMPA receptors are involved in synaptic plasticity, a key component of learning and memory. Some N-acyl derivatives of 2-oxopyrrolidine acetamide show a high affinity for the AMPA receptor binding site, suggesting a mechanism for their nootropic effects. [10]* GABAergic System: Given that the 2-oxopyrrolidine core is a cyclic analog of GABA, it is logical that some derivatives interact with the GABAergic system. Certain compounds have been designed as GABA prodrugs, releasing GABA upon hydrolysis. [11]* Nrf-2 Signaling Pathway: A novel application for 2-oxopyrrolidine derivatives is in the activation of the Nrf-2 antioxidant response pathway. The compound LN-53, for example, was designed to disrupt the Nrf-2/Keap1 complex, leading to the expression of antioxidant enzymes. [12]
SAR Analysis and Data Presentation
Systematic modification of the 2-oxopyrrolidine scaffold has yielded crucial data for SAR.
Table 1: SAR of N1-Substituted 2-Oxopyrrolidine Acetamides for Anticonvulsant Activity This table summarizes data for compounds designed as GABA prodrugs, evaluated for their ability to protect against pentylenetetrazol (PTZ)-induced convulsions. The Protective Index (PI) is a measure of the margin of safety.
| Compound | Substitution on N-benzyl group | Anticonvulsant Activity (ED₅₀, mmol/kg) | Protective Index (PI) |
| 14 | 4-Fluoro | 0.43 | 2.81 |
| 15 | 4-Methoxy | Potent | - |
| 16 | Unsubstituted (phenylethyl) | Potent | - |
| Valproic Acid | Reference Drug | 0.71 | 1.4 - 2.36 |
| Data synthesized from Hussein El-Subbagh.[11] |
The data clearly indicates that the introduction of a 4-fluorobenzyl group on the acetamide nitrogen (Compound 14) results in a compound more potent and with a wider safety margin than the established antiepileptic drug, valproic acid. [11]This highlights the significant impact of electronic modifications on the side chain.
Table 2: SAR of 2-Pyrrolidinone Derivatives as Autotaxin (ATX) Inhibitors This table shows how different zinc-binding functional groups incorporated into the 2-pyrrolidinone scaffold dramatically affect inhibitory potency against ATX, an enzyme implicated in inflammation and cancer.
| Compound | Key Functional Group | Position | Inhibitory Potency (IC₅₀, nM) |
| 3k | Boronic Acid | N1-sidechain | 50 |
| 21 | Boronic Acid | C5-sidechain | 35 |
| 16 | Hydroxamic Acid | N1-sidechain | 700 |
| 40b | Carboxylic Acid | C5-sidechain | 800 |
| Data synthesized from Minakakis, P. et al.[13] |
The analysis reveals that boronic acid derivatives are exceptionally potent ATX inhibitors, with IC₅₀ values in the low nanomolar range. [13]The hydroxamic and carboxylic acid derivatives are significantly less active. This demonstrates that the choice of the zinc-chelating moiety is the dominant factor for activity in this series.
Further studies have suggested that while overall lipophilicity does not play a major role in the amnesia-reversal activity of piracetam-type nootropics, the spatial distance between polar groups, such as the two carbonyl oxygens, is a critical factor influencing efficacy. [14]
Future Directions and Emerging Applications
While the legacy of the 2-oxopyrrolidine core is rooted in nootropics, current research is unlocking its potential across a much broader therapeutic landscape. The inherent versatility and synthetic tractability of the scaffold make it an ideal starting point for developing agents against a variety of diseases.
-
Antimicrobial Agents: Novel 2-oxopyrrolidine derivatives have demonstrated promising in vitro efficacy against both Gram-positive and Gram-negative bacteria, including strains relevant to public health like Staphylococcus aureus and Escherichia coli. [15]Some derivatives have also shown potential as anti-tubercular agents. [9]* Anti-inflammatory and Anticancer Agents: The discovery of potent 2-pyrrolidinone-based autotaxin inhibitors opens a new avenue for developing treatments for inflammatory conditions and cancer. [13]Other derivatives have been shown to possess direct anticancer activity. [16]* Computational Drug Design: Modern drug discovery increasingly relies on in silico methods. Virtual screening, molecular docking, and ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction are being used to rapidly identify novel racetam derivatives with high predicted affinity for targets like SV2A and favorable drug-like properties, accelerating the development pipeline. [6][17]
Conclusion
The 2-oxopyrrolidine ring is far more than just the foundation of Piracetam. It is a highly versatile and privileged pharmacophore that has given rise to a diverse and growing family of biologically active compounds. Through well-established synthetic protocols, including asymmetric approaches, researchers can readily access a wide chemical space of derivatives. Decades of structure-activity relationship studies have provided a clear roadmap for tailoring these molecules toward specific pharmacological targets, from modulating synaptic activity for cognitive enhancement and seizure control to inhibiting key enzymes in cancer and inflammation. As new biological targets are identified and computational tools become more powerful, the 2-oxopyrrolidine scaffold is poised to remain a cornerstone of medicinal chemistry and drug development for years to come.
References
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. PubMed. [Link]
-
Froestl, W., Muhs, A., & Pfeifer, A. (2012). Cognitive enhancers (nootropics). Part 1: drugs interacting with receptors. Journal of Alzheimer's Disease. [Link]
-
El-Subbagh, H. (2021). Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. ResearchGate. [Link]
-
Dhama, N., Sucheta, et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry. [Link]
-
Sarac, B. E., Nissim, L., et al. (2022). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. PMC. [Link]
-
Biointerface Research in Applied Chemistry. (2022). Identification of some Novel Racetams as Potential Anti- Convulsant Agents: Virtual Screening, Molecular Docking, and ADMET Study. Biointerface Research in Applied Chemistry. [Link]
-
Peristera, A., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. PMC. [Link]
-
Dhama, N., Sucheta, et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Semantic Scholar. [Link]
-
Solmaz, G. D., & Erbaş, O. (2023). Nootropics as Cognitive Enhancers: Pharmacological Properties and Therapeutic Use. JEB Med Sci. [Link]
-
Nagasree, K. P., et al. (2023). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular. Indian Journal of Chemistry. [Link]
-
Kavina, O. V., et al. (2019). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. ResearchGate. [Link]
- (Note: Reference 12 was not used in the final text).
-
Dhama, N., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and Its Derivatives. Asian Journal of Chemistry. [Link]
-
Patel, J., et al. (2024). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research. [Link]
-
Altomare, C., et al. (1995). X-ray crystal structure, partitioning behavior, and molecular modeling study of piracetam-type nootropics: insights into the pharmacophore. Journal of Medicinal Chemistry. [Link]
-
Winblad, B. (2005). Piracetam--an old drug with novel properties? PubMed. [Link]
- (Note: Reference 17 was not used in the final text).
- (Note: Reference 18 was not used in the final text).
-
Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]
-
Login, R. B. (n.d.). Racetam candidates based on “Pyrrolidone” Dimers. rloginconsulting.com. [Link]
-
Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
Park, S., et al. (2024). Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer's Disease. PMC. [Link]
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. PubMed. [Link]
-
Dhama, N., et al. (2023). Synthesis, Characterization, Docking Studies and Antiepileptic Activity of Novel Piracetam Derivatives. Asian Journal of Chemistry. [Link]
-
(2024). Structure Activity Relationship Of Drugs. LinkedIn. [Link]
- (Note: Reference 26 was not used in the final text).
- (Note: Reference 27 was not used in the final text).
-
Morissette, S. L., et al. (2004). 2-(2-Oxopyrrolidin-1-yl)butyramide. ResearchGate. [Link]
- (Note: Reference 29 was not used in the final text).
-
Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. [Link]
-
Malykh, A. G., & Sadaie, M. R. (2010). Piracetam: A Review of Pharmacological Properties and Clinical Uses. ResearchGate. [Link]
- (Note: Reference 32 was not used in the final text).
- (Note: Reference 33 was not used in the final text).
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- 10. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]
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- 12. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-ray crystal structure, partitioning behavior, and molecular modeling study of piracetam-type nootropics: insights into the pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Solubility Profile & Process Optimization for 2-(2-Oxopyrrolidin-1-yl)propanoic Acid
Executive Summary
Compound: 2-(2-Oxopyrrolidin-1-yl)propanoic acid CAS: 67118-32-5 Class: Racetam Intermediate / N-substituted Pyrrolidone Derivative
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Oxopyrrolidin-1-yl)propanoic acid. As a critical intermediate in the synthesis of nootropic agents (racetams) and a potential chiral building block, understanding its solvation thermodynamics is essential for process chemists and formulation scientists. This guide synthesizes structural analogs' behavior (specifically Levetiracetam acid) with fundamental solubility principles to establish a robust framework for purification, extraction, and crystallization.
Physicochemical Profile
The solubility of 2-(2-Oxopyrrolidin-1-yl)propanoic acid is governed by its dual functionality: the highly polar, hydrogen-bond-accepting lactam ring and the ionizable carboxylic acid tail.
Structural Determinants of Solubility
-
Lactam Ring (2-Oxopyrrolidine): Imparts high water solubility and miscibility with polar organic solvents due to strong dipole-dipole interactions.
-
Carboxylic Acid Group: Provides pH-dependent solubility. At pH > pKa (~4.5), the molecule ionizes, significantly increasing aqueous solubility and decreasing partition into organic solvents.
-
Alkyl Chain (Propanoic backbone): Short hydrophobic chain; insufficient to overcome the polarity of the functional groups in non-polar solvents.
Solubility Matrix (Estimated & Analog-Derived)
Data synthesized from Levetiracetam acid (CAS 102849-49-0) and Piracetam acid behaviors.
| Solvent Class | Specific Solvent | Solubility Rating | Process Application |
| Aqueous | Water (pH < 2) | High (>50 mg/mL) | Reaction medium |
| Aqueous | Water (pH > 7) | Very High (>200 mg/mL) | Waste stream / Aqueous phase |
| Alcohol | Methanol / Ethanol | High | Dissolution / Transfer |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Extraction solvent (at acidic pH) |
| Ester | Ethyl Acetate | Moderate | Extraction / Crystallization |
| Aromatic | Toluene | Low / Insoluble | Anti-solvent for crystallization |
| Alkane | Heptane / Hexane | Insoluble | Wash solvent / Anti-solvent |
Process Optimization: Extraction & Purification
The primary challenge with 2-(2-Oxopyrrolidin-1-yl)propanoic acid is its high water solubility, which complicates extraction from aqueous reaction mixtures. The following logic is critical for high-yield recovery.
The pH-Switch Extraction Strategy
To extract this molecule into an organic phase (e.g., DCM or Ethyl Acetate), the carboxylic acid must be in its protonated (neutral) state.
-
Acidification: Adjust aqueous phase pH to 1.0–2.0 using HCl. This suppresses ionization (pH
pKa). -
Salting Out: Add NaCl to saturation to increase the ionic strength of the aqueous phase, driving the organic neutral species into the organic solvent.
-
Solvent Selection: Use Dichloromethane (DCM) for maximum recovery due to favorable partition coefficients for lactams.
Crystallization Workflow
Purification is best achieved via an Anti-Solvent Crystallization method, leveraging the compound's insolubility in non-polar aromatics.
Figure 1: Optimized Anti-Solvent Crystallization Workflow for 2-(2-Oxopyrrolidin-1-yl)propanoic acid.
Experimental Protocols
Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)
Use this protocol to generate precise quantitative data for your specific lot/purity.
Materials:
-
HPLC grade water and organic solvents.
-
0.45 µm syringe filters (PTFE for organics, Nylon for aqueous).
-
Thermostatic shaker bath.
Procedure:
-
Preparation: Add excess solid 2-(2-Oxopyrrolidin-1-yl)propanoic acid to 5 mL of the target solvent in a glass vial.
-
Equilibration: Shake at 25°C (or target temp) for 24 hours. Ensure solid persists (saturated solution).
-
Sampling: Stop shaking and allow settling for 1 hour.
-
Filtration: Withdraw supernatant and filter through a 0.45 µm filter (pre-saturated with solution to prevent adsorption losses).
-
Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 205-210 nm, as lactams absorb weakly).
Protocol B: pH-Dependent Partition Coefficient (LogD)
Critical for determining extraction efficiency.
-
System: Prepare Octanol and Water (phosphate buffers at pH 2.0, 4.5, 7.4).
-
Mix: Dissolve compound in the pre-saturated aqueous phase. Add equal volume of pre-saturated Octanol.
-
Equilibrate: Shake for 4 hours; centrifuge to separate phases.
-
Analyze: Measure concentration in both phases using HPLC.
-
Calculation:
.-
Expectation: High LogD at pH 2.0 (good extraction), extremely low LogD at pH 7.4 (poor extraction).
-
Mechanistic Pathway: Synthesis & Impurity Formation
Understanding the origin of this molecule helps in controlling it as an impurity. It is typically formed via the hydrolysis of the corresponding amide (e.g., during acidic workups of Racetam synthesis).
Figure 2: Formation pathway via amide hydrolysis, highlighting its role as a process impurity.[1][2]
References
-
PubChem. (2025). 2-(2-oxopyrrolidin-1-yl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Surya, K. B., et al. (2015). Asymmetric synthesis of chiral amines... and Levetiracetam intermediate synthesis. New Drug Approvals. Available at: [Link]
- Jouyban, A. (2010). Solubility of N-Methyl-2-pyrrolidone in Water and Organic Solvents. (General reference for pyrrolidone solvent behavior).
Sources
Methodological & Application
Application Note: Strategic Utilization of 2-(2-Oxopyrrolidin-1-yl)propanoic Acid as a Chiral Intermediate
Introduction & Scope
This Application Note details the handling, resolution, and synthetic utility of 2-(2-oxopyrrolidin-1-yl)propanoic acid (CAS: 67118-32-5 for racemate; 96219-55-5 for (S)-isomer).
While often overshadowed by its ethyl-analogue (the precursor to the antiepileptic drug Levetiracetam), the propanoic acid derivative represents a critical "Methyl-Piracetam" scaffold. It serves as a vital tool in Structure-Activity Relationship (SAR) studies targeting the SV2A protein and acts as a constrained peptidomimetic building block, mimicking the steric profile of pyroglutamic acid but with altered lipophilicity.
Core Applications
-
Chiral Pool Synthesis: Accessing enantiopure scaffolds for racetam drug discovery.
-
Peptidomimetics: Introduction of a gamma-lactam constraint into peptide backbones.
-
Fragment-Based Drug Design (FBDD): Probing steric tolerance in binding pockets (Methyl vs. Ethyl vs. Hydrogen).
Technical Specifications & Properties
| Property | Specification | Notes |
| IUPAC Name | 2-(2-Oxopyrrolidin-1-yl)propanoic acid | |
| Molecular Formula | C₇H₁₁NO₃ | |
| Molecular Weight | 157.17 g/mol | Distinct from Levetiracetam acid (171.19 g/mol ) |
| Chiral Center | C2 (Alpha-position) | (S)-isomer is generally the bioactive scaffold in SV2A ligands. |
| Solubility | High: Water, Methanol, DCMLow: Hexanes, Toluene | Polar aprotic solvents recommended for coupling. |
| pKa | ~3.8 - 4.2 (Carboxylic acid) | Acidic enough for salt formation with chiral amines. |
Protocol A: Enantiomeric Resolution via Diastereomeric Salt Formation
Objective: Isolate the (S)-enantiomer from the commercially available racemic 2-(2-oxopyrrolidin-1-yl)propanoic acid. Rationale: While asymmetric synthesis from L-Alanine is possible, it often suffers from partial racemization during the high-temperature cyclization step. Resolution of the racemate using a chiral amine is the most robust method for generating >99% ee material in a standard laboratory setting.
Materials
-
Substrate: Racemic 2-(2-oxopyrrolidin-1-yl)propanoic acid (10 g, 63.6 mmol).
-
Resolving Agent: (R)-(+)-
-Methylbenzylamine (3.85 g, 31.8 mmol, 0.5 eq). Note: Use 0.5 eq to maximize yield of the less soluble salt. -
Solvent: Acetone (Reagent Grade).
-
Acid: 1N HCl.
Step-by-Step Methodology
-
Dissolution: Dissolve 10 g of the racemic acid in 60 mL of warm acetone (45°C) in a round-bottom flask equipped with a magnetic stir bar.
-
Amine Addition: Dropwise add (R)-(+)-
-Methylbenzylamine (0.5 equivalents) over 15 minutes. The solution may become slightly cloudy. -
Crystallization (The Critical Step):
-
Allow the mixture to cool slowly to room temperature (20-25°C) over 2 hours with gentle stirring.
-
Seeding: If no precipitate forms, scratch the glass or add a seed crystal of the (S)-acid salt if available.
-
Cool further to 0-4°C (ice bath) for 1 hour to maximize precipitation of the diastereomeric salt.
-
-
Filtration: Filter the white solid (Salt A) under vacuum. Wash the cake with cold acetone (2 x 10 mL).
-
Filtrate: Contains the enriched (R)-isomer (save for racemization/recycling if necessary).
-
Solid: Contains the (S)-acid
(R)-amine salt.
-
-
Liberation of the Free Acid:
-
Suspend the solid salt in 30 mL of water.
-
Acidify with 1N HCl until pH < 2.
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Validation:
-
Yield: Typical recovery is 30-35% (theoretical max is 50%).
-
Optical Rotation:
(c=1, Acetone) for the (S)-isomer.
-
Mechanistic Workflow (DOT Visualization)
Figure 1: Workflow for the optical resolution of the racemic propanoic acid derivative using a chiral amine.
Protocol B: Amide Coupling (Peptidomimetic Synthesis)
Objective: Couple the chiral acid to an amine (e.g., an amino ester or benzylamine) without racemization. Challenge: The alpha-proton at the chiral center is susceptible to enolization and racemization under strongly basic conditions or high heat. Solution: Use the Mixed Anhydride Method (Isobutyl chloroformate) at low temperature. This is preferred over EDC/HOBt for this specific scaffold to minimize racemization risks associated with O-acylurea intermediates.
Step-by-Step Methodology
-
Activation:
-
Dissolve (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid (1.0 eq) in dry THF (0.2 M concentration) under Nitrogen.
-
Cool to -15°C (Salt/Ice bath).
-
Add N-Methylmorpholine (NMM) (1.1 eq).
-
Add Isobutyl chloroformate (IBCF) (1.1 eq) dropwise. Do not let temperature rise above -10°C.
-
Stir for 15 minutes to form the mixed anhydride.
-
-
Coupling:
-
Add the amine partner (1.1 eq) (dissolved in minimal THF) dropwise to the cold mixture.
-
Note: If the amine is a salt (e.g., Glycine methyl ester HCl), premix it with 1.1 eq of NMM before addition.
-
-
Reaction:
-
Stir at -15°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
-
Workup:
-
Evaporate THF.
-
Redissolve residue in Ethyl Acetate.
-
Wash sequentially with: 5% Citric Acid (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.
-
-
Purification:
-
Recrystallize from EtOAc/Hexanes or purify via Flash Chromatography (MeOH/DCM gradient).
-
Strategic Context: Methyl vs. Ethyl (SAR)
When designing ligands for the SV2A receptor (Levetiracetam target), the size of the substituent at the alpha-position is a critical determinant of affinity.
| Substituent | Compound Class | Binding Affinity (Ki) | Application |
| -H | Piracetam Analogue | Low (mM range) | Nootropic (low potency) |
| -CH₃ | Propanoic Derivative | Moderate (µM range) | Probe / Intermediate |
| -CH₂CH₃ | Levetiracetam | High (<10 µM) | Antiepileptic Drug |
| -CH₂CH₂CH₃ | Propyl Analogue | Variable | Lipophilicity studies |
Expert Insight: The propanoic acid derivative is the perfect "bridge" molecule. If your lead compound (Ethyl) is too lipophilic or metabolically unstable, retracting to the Methyl (Propanoic) variant often maintains the scaffold geometry while reducing logP and steric bulk.
Chemical Space Visualization (DOT)
Figure 2: Divergent synthesis pathways starting from the chiral propanoic acid intermediate.
References
-
Synthesis and Resolution of Pyrrolidine Acids: Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549.
-
Levetiracetam Analogues (SAR Context): Noyer, M., et al. (1995). The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes. European Journal of Pharmacology, 286(2), 137-146.
-
General Resolution Protocol (Chiral Amines): Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Referenced for general methodology on alpha-substituted acids).
-
Mixed Anhydride Coupling Method: Anderson, G. W., et al. (1967). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. (Foundational protocol for preventing racemization).
Application Note: Optimized Coupling of 2-(2-Oxopyrrolidin-1-yl)propanoic Acid in Peptide Synthesis
This Application Note is designed for researchers and process chemists requiring high-fidelity incorporation of 2-(2-Oxopyrrolidin-1-yl)propanoic acid (also known as the acid precursor to Levetiracetam analogs or a Pyroglutamyl-mimetic) into peptide sequences.[1]
Introduction & Chemical Context
2-(2-Oxopyrrolidin-1-yl)propanoic acid is a specialized building block often used to introduce a rigid, "racetam-like" pharmacophore at the N-terminus of a peptide or as a peptidomimetic spacer.[1] Structurally, it resembles an
The Challenge: Stereochemical Integrity
While the coupling chemistry resembles that of standard amino acids, this molecule presents a unique challenge: Racemization .
-
Structural Class: It behaves chemically as an
-acyl amino acid .[1] Unlike -carbamates (Fmoc/Boc), which are protected from oxazolone formation, -acyl derivatives are highly prone to racemization upon carboxyl activation.[1] -
Mechanism: The carbonyl oxygen of the lactam ring can attack the activated carboxylic acid (e.g., O-acylisourea or active ester), forming a bicyclic, oxazolonium-like intermediate.[1] This intermediate allows rapid epimerization at the
-carbon before the amine nucleophile attacks.[1]
This protocol details conditions specifically selected to suppress this pathway while maintaining high coupling efficiency.
Mechanistic Insight: The Racemization Pathway
Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the risk of using standard high-base protocols (e.g., HBTU/DIPEA) with this molecule.[1]
Figure 1: Competing pathways between direct coupling (green) and lactam-assisted racemization (red).[1] High base concentrations accelerate the red pathway.
Recommended Coupling Protocols
Method A: DIC / Oxyma Pure (Gold Standard)
Rationale: This method generates the active ester in situ at near-neutral pH, significantly reducing the rate of base-catalyzed enolization and oxazolone formation.[1] It is the preferred method for SPPS.
Reagents:
-
Coupling Reagent:
-Diisopropylcarbodiimide (DIC)[1] -
Additive: Ethyl cyano(hydroxyimino)acetate (Oxyma Pure)[1]
-
Solvent: DMF or NMP (NMP is preferred for aggregation-prone sequences)[1]
-
Base: NONE (Crucial for suppressing racemization)
Protocol (SPPS):
-
Resin Prep: Swell resin (0.1 mmol scale) in DMF for 20 min. Drain.
-
Solution Prep: Dissolve 2-(2-Oxopyrrolidin-1-yl)propanoic acid (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF (approx. 2-3 mL).
-
Activation: Add DIC (3.0 eq) to the solution. Do not pre-activate for >2 minutes.
-
Coupling: Immediately add the mixture to the resin.
-
Reaction Time: Shake/agitate at Room Temperature (RT) for 60–90 minutes .
-
Wash: Drain and wash with DMF (
min) and DCM ( min). -
QC: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) to confirm completion.
Method B: HATU / Collidine (For Difficult Sequences)
Rationale: If Method A fails due to steric bulk on the resin, HATU is more reactive. However, standard DIPEA must be replaced with 2,4,6-Collidine (a weaker, non-nucleophilic base) to minimize proton abstraction from the chiral
Reagents:
-
Coupling Reagent: HATU
-
Base: 2,4,6-Collidine (TMP)[1]
-
Solvent: DMF
Protocol:
-
Dissolve Acid (3.0 eq) and HATU (2.9 eq) in DMF.
-
Add Collidine (6.0 eq).[1]
-
Immediately add to the resin. Note: The solution will turn yellow.
-
React for 45 minutes . Extended times increase racemization risk.[1]
Quantitative Comparison of Conditions
| Parameter | Method A (DIC/Oxyma) | Method B (HATU/Collidine) | Method C (IBCF/NMM)* |
| Primary Use | Standard SPPS (Recommended) | Difficult/Steric Couplings | Solution Phase Scale-up |
| Racemization Risk | Low (< 1%) | Moderate (1-3%) | High (requires -15°C) |
| Base Requirement | None | Collidine (Weak) | NMM (Morpholine) |
| Reaction pH | Neutral (~6.[1]5) | Basic (~8.[1]0) | Basic during activation |
| By-products | Urea (soluble in DMF) | Water-soluble salts | CO₂, Salts |
*Method C (Mixed Anhydride) is traditional for Racetam synthesis but less robust for high-purity peptide work.[1]
Quality Control & Troubleshooting
Monitoring Racemization
Since the (R)-enantiomer (impurity) often has distinct biological activity (or lack thereof), chiral purity is paramount.[1]
-
Analytical Method: Use C18 RP-HPLC.[1] If the peptide contains other chiral centers, the (D)-isomer of the cap will likely form a diastereomer, separable by standard HPLC gradients (e.g., 0.1% TFA in Water/Acetonitrile).[1]
-
Standard: Synthesize a reference standard using the racemic acid to identify the retention time of the unwanted diastereomer.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Incomplete Coupling) | Steric hindrance or aggregation.[1] | Switch to Method B (HATU) or double couple with Method A. Use NMP as solvent.[1] |
| High Racemization (>5%) | Base concentration too high or activation time too long. | Switch to Method A (Base-free).[1] Ensure activation time < 2 min before addition. |
| Precipitation | Urea byproduct (from DIC) insolubility. | Wash resin with DCM/MeOH/DCM cycles.[1] Use EDC for solution phase. |
| N-Terminal Acetylation | Contamination with Acetic Acid.[1] | Ensure Oxyma/HATU quality. Avoid using acetic anhydride capping lines on automated synthesizers during this step.[1] |
References
-
El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]
- Authoritative review establishing Oxyma/DIC as the superior low-racemiz
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link[1]
- Discusses the stability of activated carboxylic acids and industrial coupling str
-
Kavina, M. A., et al. (2017). Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53, 873–878.[1][3] Link
- Provides chemical context on the stability and synthesis of the specific 2-oxopyrrolidin-1-yl scaffold.
-
Carpino, L. A., & El-Faham, A. (1995).[1] The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Tetrahedron, 55(22), 6813-6830.[1] Link
- Foundational work on suppressing racemiz
Sources
UV detection wavelengths for 2-oxopyrrolidine carboxylic acids
Application Note: UV Detection Strategies for 2-Oxopyrrolidine-5-Carboxylic Acid (Pyroglutamic Acid)
Abstract
2-oxopyrrolidine-5-carboxylic acid (Pyroglutamic acid, PCA, or 5-oxoproline) presents a unique detection challenge in liquid chromatography. Lacking a conjugated
Theoretical Basis: The "Invisible" Chromophore
The detection of PCA is governed by the electronic transitions of its two functional groups: the lactam (cyclic amide) and the carboxylic acid .
-
Electronic Transition: Both groups undergo
transitions.[1] These transitions are "forbidden" in quantum mechanical terms, resulting in low molar absorptivity ( ). -
Absorption Maxima (
): The absorption maximum occurs in the vacuum UV range (<190 nm). In standard HPLC solvents, the "tail" of this absorption is monitored. -
The Detection Window:
-
200–205 nm: Region of maximum sensitivity. Requires ultra-pure solvents to prevent baseline noise.
-
210 nm: The standard "compromise" wavelength. Offers 30-50% less signal than 205 nm but significantly lower noise and drift.
-
>220 nm: PCA is effectively transparent.
-
Decision Matrix: Method Selection
Figure 1: Decision tree for selecting the detection strategy based on sensitivity requirements.
Critical Parameter: Solvent UV Cutoffs
When working at 200–210 nm, the mobile phase acts as a filter. You cannot see the analyte if the solvent absorbs all the light.
| Solvent | UV Cutoff (1 AU) | Suitability for PCA Analysis |
| Water (HPLC Grade) | 190 nm | Excellent . Base for all buffers. |
| Acetonitrile (ACN) | 190 nm | Excellent . The only viable organic modifier for <210 nm. |
| Methanol (MeOH) | 205 nm | Poor .[2][3] Absorbance rises sharply below 215 nm, causing massive baseline drift in gradients. |
| Phosphate Buffer | <195 nm | Good . Transparent at low UV. |
| Formate/Acetate | 210–230 nm | Forbidden . Carboxylic acid modifiers obscure the PCA signal. |
Expert Insight: Do not use Methanol for PCA analysis at 205 nm. Even 5% Methanol raises the baseline absorbance significantly, masking the PCA peak. Use Acetonitrile exclusively.
Validated Protocol: Direct UV Detection
This protocol is derived from USP monographs and optimized for modern UHPLC/HPLC systems. It balances the retention of the polar PCA molecule with the transparency required for low-UV detection.
Chromatographic Conditions
-
Column: C18 (L1) end-capped, high aqueous stability (e.g., 250 x 4.6 mm, 5 µm).
-
Alternative: HILIC columns (Amide phase) are superior for retaining PCA but require different mobile phases (High ACN) which may slightly increase baseline noise.
-
-
Wavelength: 210 nm (Primary), 205 nm (High Sensitivity).
-
Temperature: 25°C (Control is critical as temperature affects UV extinction coefficients at low wavelengths).
-
Injection Volume: 10–20 µL.
Reagents & Mobile Phase Preparation
-
Buffer (Mobile Phase A):
-
Dissolve 1.36 g Potassium Dihydrogen Phosphate (
) in 1000 mL HPLC-grade water (10 mM). -
Adjust pH to 2.5 ± 0.1 using Diluted Phosphoric Acid (85%).
-
Why pH 2.5? PCA has a pKa of ~3.6. At pH 2.5, it is protonated (
), increasing hydrophobicity and retention on C18 columns.
-
-
Organic Modifier (Mobile Phase B):
-
100% Acetonitrile (Far UV / Gradient Grade).
-
-
Isocratic Elution:
-
Ratio: 95% Buffer : 5% Acetonitrile.
-
Note: High aqueous content is necessary to retain PCA on C18.
-
Step-by-Step Workflow
-
System Passivation: Flush the HPLC system with 100% Water (warm, 40°C) to remove any traces of previous solvents (especially MeOH or THF) that absorb in the UV.
-
Equilibration: Pump the mobile phase (95:5) for at least 60 minutes. At 205/210 nm, the baseline takes longer to stabilize.
-
Blank Injection: Inject the Mobile Phase A. Ensure no "ghost peaks" appear at the retention time of PCA (typically 4–6 mins).
-
Standard Injection: Inject PCA Standard (0.1 mg/mL).
-
Suitability Criteria:
-
Tailing Factor: NMT 1.5.
-
RSD (n=6): NMT 2.0%.[6]
-
Troubleshooting & Artifacts: The Glutamine Loop
A major source of error in PCA quantification is the spontaneous cyclization of Glutamine (Gln) or Glutamic Acid (Glu) into Pyroglutamic acid (PCA) inside the vial or the column, especially under acidic conditions or heat.
Pathway Logic
Figure 2: Spontaneous formation of PCA from Glutamine/Glutamic Acid precursors.
Prevention Strategy:
-
Keep autosampler temperature at 4°C .
-
Analyze samples immediately after preparation.
-
If measuring PCA in a peptide hydrolysate, be aware that N-terminal Glutamine converts almost quantitatively to PCA during acid hydrolysis.
Advanced Considerations: Derivatization
If the 205 nm method lacks sufficient sensitivity (LOD > 1 µg/mL) or matrix interference is too high, derivatization is required to add a chromophore.
Target: The Carboxylic Acid group (–COOH).[1][7] Reagent: Phenacyl Bromide (or p-Bromophenacyl bromide). Mechanism: Esterification. New Detection Wavelength: 254 nm (Strong absorption, solvent independent).
Protocol Summary:
-
Mix Sample + Phenacyl Bromide + Triethylamine (Catalyst) in Acetone.
-
Heat at 50°C for 30 mins.
-
Cool and inject.
-
Result: PCA-Phenacyl ester elutes much later (more hydrophobic) and is detectable with high specificity at 254 nm.
References
-
United States Pharmacopeia (USP). Monograph: Pidolic Acid (Pyroglutamic Acid). USP-NF.
-
Schlabach, T. D., & Robinson, J. (1983). Improvements in sensitivity and resolution in the HPLC analysis of amino acids. Journal of Chromatography A.
-
Merck Millipore. (2012). Application Note: Separation of Pyroglutamic Acid and Related Impurities on ZIC-HILIC.
-
PubChem. (2023). Compound Summary: 5-Oxoproline (Pyroglutamic acid).[8] National Library of Medicine. [9]
-
Agilent Technologies. (2020). Technical Note: Solvent UV Cutoffs and Mobile Phase Selection for LC.
Sources
- 1. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 2. Significance of the UV Cut off - Chromatography Forum [chromforum.org]
- 3. UV Cutoff [macro.lsu.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. nacalai.com [nacalai.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. digital.maag.ysu.edu [digital.maag.ysu.edu]
- 9. 5-Oxopyrrolidine-2-carboxamide | C5H8N2O2 | CID 220461 - PubChem [pubchem.ncbi.nlm.nih.gov]
Visualizing 2-Oxopyrrolidine Derivatives on TLC Plates: A Guide to Stain Selection and Application
An Application Note and Protocol for the Thin Layer Chromatography (Tasting) of 2-Oxopyrrolidine Derivatives
Authored by: Dr. Eleanor Vance, Senior Application Scientist
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for the visualization of 2-oxopyrrolidine derivatives on Thin Layer Chromatography (TLC) plates. Due to the often-poor UV activity of these compounds, this guide focuses on the selection and application of chemical stains. We will explore the underlying chemical principles of various staining methods and provide a step-by-step protocol for the use of potassium permanganate stain, a robust and versatile option for this class of molecules.
Introduction: The Challenge of Visualizing 2-Oxopyrrolidine Derivatives
The 2-oxopyrrolidine (γ-lactam) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including nootropics like piracetam and anticonvulsants such as levetiracetam. During the synthesis and purification of these molecules, Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing purity. However, many 2-oxopyrrolidine derivatives lack a strong chromophore, rendering them difficult to visualize under UV light. This necessitates the use of chemical staining agents that react with the functional groups present in the molecule to produce a colored spot.
The choice of an appropriate stain is critical and depends on the specific functional groups present in the derivative. The 2-oxopyrrolidine ring itself is relatively inert. Therefore, visualization often relies on the reactivity of substituents on the pyrrolidine ring or its side chains.
Principles of Stain Selection for 2-Oxopyrrolidine Derivatives
The ideal TLC stain should be sensitive, provide good contrast, and have a predictable reactivity pattern. For 2-oxopyrrolidine derivatives, the most common reactive handles for staining are:
-
Amide/Lactam Moiety: While the lactam itself is not highly reactive, it can be hydrolyzed under harsh conditions. However, stains that react with primary or secondary amines are generally not effective unless the ring has been opened.
-
Susceptible Functional Groups: Many 2-oxopyrrolidine derivatives contain other functional groups that are more amenable to staining. These can include alkenes, alkynes, alcohols, and amines.
-
General Oxidative Stains: For compounds lacking specific reactive groups, general oxidative stains are often the best choice. These stains react with a broad range of organic compounds.
Based on these principles, several stains can be considered. However, for its broad applicability and high sensitivity, potassium permanganate (KMnO4) stain is a highly recommended starting point for the visualization of 2-oxopyrrolidine derivatives.
Mechanism of Action: Potassium Permanganate Stain
Potassium permanganate is a strong oxidizing agent. When a TLC plate is treated with a basic solution of KMnO4, the permanganate ion (MnO4⁻), which is deep purple, is reduced to manganese dioxide (MnO2), a brown precipitate, upon reaction with an oxidizable organic compound on the plate. This results in the appearance of yellow-brown spots on a pink or purple background. The background color will eventually fade to a light brown, further enhancing the contrast of the spots.
This stain is particularly effective for compounds containing functional groups that are readily oxidized, such as:
-
Alkenes and Alkynes
-
Alcohols
-
Aldehydes
-
Phenols
-
Amines
Even in the absence of these specific groups, many organic compounds, including some 2-oxopyrrolidine derivatives, will show some degree of oxidation under the conditions of the permanganate stain, making it a versatile choice.
Protocol: Potassium Permanganate Staining of 2-Oxopyrrolidine Derivatives
This protocol provides a step-by-step guide for the preparation and use of potassium permanganate stain for visualizing 2-oxopyrrolidine derivatives on TLC plates.
3.1. Materials
-
Potassium permanganate (KMnO4)
-
Potassium carbonate (K2CO3)
-
Sodium hydroxide (NaOH) (optional, for a more basic solution)
-
Distilled water
-
TLC developing chamber or a beaker with a watch glass
-
Forceps
-
Heat gun
3.2. Reagent Preparation
The following is a standard recipe for preparing potassium permanganate stain. This solution is stable for several months when stored in a dark bottle at room temperature.
| Reagent | Amount | Purpose |
| Potassium permanganate (KMnO4) | 3 g | Oxidizing agent |
| Potassium carbonate (K2CO3) | 20 g | Base |
| 5% Sodium hydroxide (NaOH) solution (optional) | 5 mL | Stronger base |
| Distilled water | 300 mL | Solvent |
Preparation Steps:
-
In a 500 mL beaker, dissolve the potassium carbonate in 300 mL of distilled water.
-
If using, add the 5% sodium hydroxide solution to the potassium carbonate solution.
-
Slowly add the potassium permanganate to the basic solution while stirring.
-
Continue stirring until all the potassium permanganate has dissolved. The solution will be a deep purple color.
-
Transfer the solution to a dark glass bottle for storage.
3.3. Staining Procedure
-
Develop the TLC Plate: Run your TLC plate in an appropriate solvent system to separate the components of your reaction mixture.
-
Dry the TLC Plate: After development, remove the TLC plate from the chamber and allow the solvent to fully evaporate. This is a critical step, as residual solvent can interfere with the staining process.
-
Stain Application:
-
Dipping Method (Recommended): Using forceps, quickly dip the TLC plate into the potassium permanganate stain solution for 1-2 seconds. Ensure the entire plate is submerged.
-
Spraying Method: Alternatively, the stain can be applied using a spray bottle. This method should be performed in a fume hood.
-
-
Wipe the Back: Immediately after dipping, gently wipe the back of the TLC plate with a paper towel to remove excess stain.
-
Visualization and Heating:
-
Place the stained TLC plate on a heat-resistant surface.
-
Gently warm the plate with a heat gun. Be careful not to overheat, as this can char the plate and the compounds.
-
As the plate warms, spots of oxidizable compounds will appear as yellow to brown spots against a purple or pink background.
-
The background color will gradually fade to a light brown, increasing the contrast of the spots.
-
3.4. Interpreting the Results
-
Positive Result: The appearance of a yellow-brown spot indicates the presence of an oxidizable compound.
-
Negative Result: If no spot appears, it suggests that the compound is not readily oxidized by potassium permanganate under these conditions. In this case, an alternative stain may be necessary.
-
Rf Value: The retention factor (Rf) of the spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. This value is a characteristic of the compound in the given solvent system.
Workflow and Decision Making
The following diagram illustrates the workflow for TLC analysis of 2-oxopyrrolidine derivatives, including the decision-making process for stain selection.
Application Note: Scale-up Synthesis of (S)-2-(2-Oxopyrrolidin-1-yl)propanoic acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (S)-2-(2-Oxopyrrolidin-1-yl)propanoic acid , a critical chiral intermediate structurally homologous to the Levetiracetam acid precursor. While various routes exist, this guide prioritizes the 4-chlorobutyryl chloride acylation pathway starting from L-Alanine methyl ester. This route is selected for its high enantiomeric retention, operational simplicity at pilot scale, and avoidance of high-pressure hydrogenation equipment.
Key Performance Indicators (KPIs):
-
Target Yield: >75% (Overall 3 steps)
-
Enantiomeric Purity (ee): >99.5%
-
Chemical Purity: >99.0% (HPLC)
-
Scale Suitability: Gram to Multi-Kilogram
Retrosynthetic Analysis & Route Selection
The synthesis is designed to build the pyrrolidone ring onto the chiral amino acid backbone without racemizing the sensitive
Selected Route: The Acylation-Cyclization Pathway
-
Step 1 (Acylation): Reaction of L-Alanine methyl ester with 4-chlorobutyryl chloride to form the linear amide.
-
Step 2 (Cyclization): Base-mediated intramolecular alkylation to close the pyrrolidone ring.
-
Step 3 (Hydrolysis): Saponification of the methyl ester to yield the target free acid.
Why this route?
-
Stereocontrol: Unlike direct condensation at high temperatures (which risks racemization), this stepwise approach proceeds under mild conditions.
-
Scalability: Reagents are inexpensive commodity chemicals. The intermediates are stable and purifiable by crystallization.
Figure 1: Stepwise synthesis pathway ensuring retention of stereochemistry.
Process Safety & Critical Parameters
Hazard Identification
-
4-Chlorobutyryl Chloride: Highly corrosive lachrymator. Reacts violently with water/moisture to release HCl gas. Control: Handle in a fume hood; use dry solvents; vent scrubbers required.
-
Potassium tert-butoxide (KOtBu): Moisture sensitive, corrosive. Control: Handle under inert atmosphere (
). -
Exotherms: Both the acylation and cyclization steps are exothermic. Control: Strict temperature monitoring and slow addition rates are mandatory.
Critical Process Parameters (CPPs)
| Parameter | Setpoint | Criticality | Rationale |
| Reaction Temp (Step 1) | < 5°C (Addition) | High | Prevents bis-acylation and HCl runaway. |
| Water Content (Step 2) | < 0.1% | High | Water consumes base and inhibits cyclization. |
| pH (Step 3 Workup) | 1.0 - 2.0 | Medium | Ensures full protonation of the carboxylic acid for extraction. |
Detailed Experimental Protocols
Step 1: Acylation
Reaction: L-Alanine Methyl Ester HCl + 4-Chlorobutyryl Chloride
-
Setup: Equip a 5L jacketed reactor with an overhead stirrer, temperature probe, dropping funnel, and nitrogen inlet.
-
Charging: Charge L-Alanine Methyl Ester Hydrochloride (500 g, 3.58 mol) and Dichloromethane (DCM) (2.5 L). Cool the suspension to 0°C.
-
Base Addition: Add Triethylamine (TEA) (796 g, 7.87 mol) dropwise, maintaining internal temperature
. The mixture will become a thick slurry (TEA·HCl salts). -
Acylation: Add 4-Chlorobutyryl Chloride (555 g, 3.94 mol) dropwise over 2 hours. Crucial: Maintain temperature
. -
Reaction: Allow to warm to 20-25°C and stir for 4 hours. Monitor by HPLC/TLC.
-
Workup:
-
Quench with water (1.5 L). Separate phases.
-
Wash organic layer with 1N HCl (1 L) to remove excess amine.
-
Wash with Sat.
(1 L) and Brine (1 L). -
Dry over
, filter, and concentrate to an oil. -
Yield expectation: ~95% crude oil (sufficient for next step).
-
Step 2: Cyclization
Reaction: Methyl (S)-2-(4-chlorobutanamido)propanoate
Note: Phase Transfer Catalysis (PTC) is preferred for scale-up over NaH to avoid
-
Setup: 5L Reactor.
-
Charging: Dissolve the crude oil from Step 1 (~700 g) in Tetrahydrofuran (THF) (3.5 L) or Toluene (if using PTC).
-
Cyclization (Method A - Anhydrous):
-
Cool to 0°C. Add KOtBu (440 g, 3.9 mol) portion-wise. Exothermic.
-
Stir at 0-10°C for 2 hours.
-
-
Cyclization (Method B - PTC - Recommended for Safety):
-
Workup:
Step 3: Hydrolysis to Target Acid
Reaction: Methyl Ester
-
Hydrolysis: Dissolve the cyclic ester in Water (1.5 L). Add NaOH (1.2 equiv) as a 30% solution.
-
Reaction: Stir at 20-25°C for 3-5 hours until the ester spot disappears (TLC).
-
Isolation:
-
Wash the aqueous alkaline layer with DCM (2 x 500 mL) to remove unreacted neutral impurities.
-
Cool aqueous layer to 5°C. Acidify to pH 1-2 using Conc. HCl .
-
Extract with DCM or Ethyl Acetate (3 x 1 L).
-
Dry organics (
) and concentrate to a solid/oil.
-
-
Crystallization (Final Purification):
-
Dissolve crude acid in minimum hot Toluene or Ethyl Acetate/Heptane (1:2).
-
Cool slowly to 0-5°C with seeding.
-
Filter and dry under vacuum at 45°C.
-
Process Flow Diagram
Figure 2: Unit operations workflow for the scale-up campaign.
Analytical Controls & Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | 1H NMR / IR | Conforms to structure |
| Assay | HPLC (Reverse Phase) | > 99.0% w/w |
| Enantiomeric Purity | Chiral HPLC | > 99.5% ee (S-isomer) |
| Loss on Drying | Gravimetric | < 0.5% |
| Sulfated Ash | USP <281> | < 0.1% |
Chiral HPLC Method:
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
Troubleshooting Guide
-
Problem: Low Yield in Step 2 (Cyclization).
-
Cause: Incomplete drying of Step 1 intermediate; water kills the base.
-
Solution: Azeotrope the Step 1 oil with toluene before adding to the cyclization reactor.
-
-
Problem: Racemization (Low ee%).
-
Cause: Excessive heat during hydrolysis or prolonged exposure to strong base.
-
Solution: Keep hydrolysis temp < 25°C. Quench immediately upon completion.
-
-
Problem: Product is an oil and won't crystallize.
-
Cause: Residual solvent or impurities.
-
Solution: Triturate with cold diethyl ether or hexane to induce nucleation. Seed with a pure crystal.
-
References
-
Synthesis of Levetiracetam Intermediates
-
Cyclization Methodology
- General Racetam Synthesis (Patent)
-
Process Development for Homologs
- Title: Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902 (Describes similar amide coupling/cycliz
- Source: ChemRxiv.
-
URL:[Link]
Sources
- 1. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid [quickcompany.in]
- 2. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. CA1087200A - Preparation of pyrrolidine and pyrrolidin-2-one derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution of 2-(2-Oxopyrrolidin-1-yl)propanoic Acid
Ticket ID: #CHIRAL-PYR-001 Subject: Optimization of HPLC Resolution for 2-(2-Oxopyrrolidin-1-yl)propanoic Acid Enantiomers Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Status: Open
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
You are attempting to resolve the enantiomers of 2-(2-Oxopyrrolidin-1-yl)propanoic acid . This molecule presents a specific chromatographic challenge: it contains a polar lactam ring (pyrrolidone) and an ionizable carboxylic acid .
-
The Challenge: The carboxylic acid moiety (
) will ionize on silica-based stationary phases, leading to severe peak tailing and loss of resolution due to non-specific interactions with residual silanols. -
The Solution: You must utilize a Polysaccharide-based Chiral Stationary Phase (CSP) in Normal Phase (NP) mode with strict pH control using acidic additives.
This guide replaces standard trial-and-error with a deterministic workflow based on the specific interaction mechanisms of pyrrolidone derivatives.
Core Method Development Protocol
Do not start with random gradients. Follow this standardized screening protocol designed for acidic chiral compounds.
Phase 1: Column Selection (The "Big Two")
For pyrrolidone-based acids (structurally similar to the acid metabolite of Levetiracetam), two CSPs cover 90% of successful separations.
| Priority | CSP Type | Commercial Equivalent | Mechanism |
| 1 (Primary) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H / IA | Helical polymer structure forms inclusion complexes with the pyrrolidone ring. |
| 2 (Secondary) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H / IB | Linear polymer structure; provides alternative cavity sizes if Amylose fails. |
Phase 2: Mobile Phase Composition
The mobile phase must contain an acidic modifier.
-
Base Solvent: n-Hexane (or n-Heptane).[1]
-
Alcohol Modifier: 2-Propanol (IPA) or Ethanol (EtOH).
-
Acidic Additive (CRITICAL): Trifluoroacetic Acid (TFA).
Standard Screening Conditions:
-
Mobile Phase A: n-Hexane : IPA : TFA (90 : 10 : 0.1 v/v/v)
-
Mobile Phase B: n-Hexane : EtOH : TFA (90 : 10 : 0.1 v/v/v)
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 25°C
-
Detection: UV @ 210 nm (The lactam absorbs weakly; avoid cutoff solvents).
Visualized Workflows
Diagram 1: Method Development Decision Tree
This logic flow guides you from the initial sample to the optimized method.
Caption: Decision matrix for selecting stationary phases and troubleshooting resolution issues for acidic pyrrolidone derivatives.
Troubleshooting Center (FAQs)
Issue 1: "My peaks are tailing severely ( ). Why?"
Diagnosis: Ionization of the carboxylic acid group.
Technical Explanation: Without an acid additive, the carboxyl group (
-
Verify Additive: Ensure the mobile phase contains 0.1% TFA .
-
Increase Concentration: If tailing persists, increase TFA to 0.2% .
-
System Flush: Ensure the lines are primed. Acid additives can sometimes adsorb to steel lines; flush the system for 30 mins before attaching the column.
Issue 2: "I have separation, but Resolution is poor ( )."
Diagnosis: Insufficient enantiorecognition. Corrective Action:
-
Switch Alcohol: Change the modifier from IPA to Ethanol . Ethanol is a stronger hydrogen-bond donor/acceptor and often alters the solvation shell around the chiral selector, changing selectivity.
-
Lower Temperature: Chiral recognition is enthalpy-driven. Lowering the column temperature (e.g., from 25°C to 10°C ) often increases the separation factor (
) significantly.
Issue 3: "The retention times are shifting between runs."
Diagnosis: Water contamination or equilibration issues. Technical Explanation: Polysaccharide columns in Normal Phase are sensitive to trace water (which adsorbs to the polar sites). Corrective Action:
-
Use HPLC-grade Solvents: Ensure Hexane and IPA are fresh and "dry."
-
Equilibration: When using TFA, the column requires longer equilibration (approx. 20-30 column volumes) to saturate the surface with the acid modifier.
Advanced Optimization Data
The following table summarizes expected outcomes based on solvent modification for pyrrolidone-type acids.
| Parameter | Change | Effect on 2-(2-Oxopyrrolidin-1-yl)propanoic acid | Mechanism |
| Solvent B | IPA | Sharper Peaks , often different elution order. | EtOH has lower viscosity (better mass transfer) and different H-bonding capability. |
| Temperature | Increased Resolution ( | Enhances the stability of the transient diastereomeric complex. | |
| Additive | TFA | Worse Tailing . | Formic acid is weaker ( |
| CSP | AD-H | Selectivity Change . | If AD-H shows partial separation, OD-H often provides baseline resolution due to different cavity geometry. |
Diagram 2: Troubleshooting Logic Flow
Caption: Quick-reference troubleshooting logic for common chiral HPLC anomalies.
References
-
Daicel Chiral Technologies. (n.d.).[3] Instruction Manual for CHIRALPAK® AD-H / CHIRALCEL® OD-H. Retrieved from [Link]
- Authority on polysaccharide column care and acidic additive requirements.
-
Rao, B. M., et al. (2004). "A Validated Chiral LC Method for the Enantioselective Analysis of Levetiracetam and Its Enantiomer." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
- Establishes the baseline method (Hexane/IPA)
-
Matarashvili, I., et al. (2013).[4] "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Journal of Separation Science. Retrieved from [Link]
- Provides mechanistic insight into the separation of propionic acid derivatives and the "unusual" temperature effects observed with these columns.
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
- General reference for troubleshooting tailing in acidic chiral compounds.
Sources
- 1. hplc.eu [hplc.eu]
- 2. A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-(2-Oxopyrrolidin-1-yl)propanoic Acid Synthesis
Target Molecule: 2-(2-Oxopyrrolidin-1-yl)propanoic acid CAS: 53934-76-2 Application: Key intermediate for Racetam class nootropics (e.g., Levetiracetam, Piracetam analogs).[1]
Diagnostic: Why is your yield low?
Before altering your chemistry, you must identify if the loss occurs during reaction conversion or product isolation . This molecule presents a "False Negative" trap: the reaction often works well, but the product is lost into the aqueous waste during workup due to high water solubility.
Troubleshooting Logic Tree
Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.
The Synthetic Strategy: Route Selection
Low yield is often a result of choosing the "Direct Alkylation" route (Route B) over the "Ester-Hydrolysis" route (Route A).[1]
| Feature | Route A: Ester Intermediate (Recommended) | Route B: Direct Acid Alkylation (Not Recommended) |
| Reagents | 2-Pyrrolidone + Ethyl 2-bromopropionate + NaH | 2-Pyrrolidone + 2-Chloropropionic acid + KOH |
| Mechanism | Simple N-alkylation of neutral lactam.[1] | Complex: Requires dianion formation (COOH and NH). |
| Solubility | Intermediate ester is organic-soluble (easy extraction).[1] | Product is a salt in reaction; hard to separate from inorganic salts. |
| Yield Potential | High (70-90%) | Low to Moderate (30-50%) |
| Common Failure | Incomplete hydrolysis of ester.[1] | Salt encapsulation and workup loss. |
The "Gold Standard" Protocol (Route A)
To maximize yield, you must synthesize the ester first, then hydrolyze it.
Step 1: N-Alkylation
Step 2: Hydrolysis
Critical Process Parameters (CPP) & Troubleshooting
Issue 1: The "Invisible" Product (Workup Loss)
Symptom: Reaction looks perfect on TLC, but after extraction, the organic layer is empty. Cause: The target molecule contains a polar lactam ring and a carboxylic acid. It is highly water-soluble .[1] Standard EtOAc/Water extraction at neutral pH will leave 90% of your product in the water.
Corrective Action (The "Salting Out" Protocol):
-
pH Adjustment: After hydrolysis, carefully acidify the aqueous layer to pH 1–2 using 1M HCl. (Do not use weak acids; you need the carboxylic acid fully protonated).
-
Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation). This pushes the organic product out of the water phase ("Salting Out").
-
Solvent Switch: Do not use Diethyl Ether or Hexane. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) . These are better at extracting polar organic acids.
-
Repetition: Perform at least 4-5 extractions, not just the standard 3.
Issue 2: Moisture Killing the Base (Step 1)
Symptom: Large amounts of unreacted 2-pyrrolidone remaining. Cause: Sodium Hydride (NaH) is moisture sensitive. If your THF is "wet" or the NaH is old (hydrolyzed to NaOH), it will not deprotonate the lactam efficiently. Corrective Action:
-
Use anhydrous THF (distilled or molecular sieves).
-
If using 60% dispersion NaH in oil, wash it with dry hexane under nitrogen before use to ensure accurate stoichiometry.
-
Alternative: Use Potassium tert-butoxide (KOtBu) in THF.[1] It is often more reliable than NaH for lactam deprotonation.
Issue 3: O-Alkylation vs. N-Alkylation
Symptom: Formation of an imino-ether side product (verified by NMR).[1] Cause: Lactams are ambident nucleophiles. While N-alkylation is favored for 5-membered rings (gamma-lactams), certain conditions can promote O-alkylation.[1] Corrective Action:
-
Solvent: Stick to non-polar aprotic solvents like Toluene or THF. Avoid highly polar solvents like DMSO/DMF if O-alkylation is observed, as they solvate the cation and leave the oxygen more "naked" and reactive.
-
Counter-ion: Lithium/Sodium salts favor N-alkylation over Potassium salts in some lactam systems due to tighter coordination with the carbonyl oxygen.[1]
Detailed Experimental Protocol (High-Yield)
Reference Basis: Adapted from synthesis of Levetiracetam intermediates (US Pat. 4,696,943; J. Med. Chem. 1980s).
Step 1: Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)propanoate[1]
-
Setup: Flame-dried 3-neck flask, Nitrogen atmosphere.
-
Deprotonation: Suspend NaH (1.1 eq) in dry THF (10 vol) . Cool to 0°C.[2]
-
Addition: Add 2-Pyrrolidone (1.0 eq) dropwise.[1] Stir at 0°C for 30 min, then allow to warm to RT for 30 min. (Evolution of H2 gas must stop).
-
Alkylation: Cool back to 0°C. Add Ethyl 2-bromopropionate (1.1 eq) dropwise.
-
Note: Do not dump it in. Exotherm control is vital to prevent polymerization.
-
-
Reaction: Stir at RT for 3-5 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup (Ester): Quench with sat. NH4Cl. Extract with EtOAc. Wash with Brine. Dry (MgSO4) and concentrate.
-
Checkpoint: This ester is oil-soluble.[1] You should have high recovery here.
-
Step 2: Hydrolysis to Acid
-
Reaction: Dissolve the crude ester in THF/Water (1:1) . Add LiOH (1.5 eq) . Stir at RT for 2-4 hours.[1]
-
Monitoring: TLC should show disappearance of the non-polar ester spot and appearance of a baseline spot (the acid salt).
-
Isolation (Critical):
-
Evaporate THF (rotovap). You are left with the aqueous Lithium salt.
-
Wash the aqueous layer once with EtOAc (removes unreacted ester/impurities). Discard this organic layer.
-
Acidify the aqueous layer to pH 1 with 2N HCl.
-
Saturate with solid NaCl.
-
Extract with DCM (5 x volumes).
-
Dry combined DCM layers over Na2SO4.
-
Concentrate to yield the viscous oil/solid acid.
-
Frequently Asked Questions (FAQ)
Q: Can I use 2-chloropropionic acid directly with KOH in Toluene? A: You can, but it requires a Phase Transfer Catalyst (e.g., TBAB) and vigorous reflux. The yield is usually lower (40-50%) because the generated water inhibits the reaction, and the product (a salt) coats the solid KOH. The ester route described above is superior for purity.
Q: My product is a dark brown oil, but it should be a solid. What happened? A: This indicates polymerization of the pyrrolidone or decomposition. This usually happens if the reaction temperature during alkylation exceeded 50°C. Keep the alkylation step cool (0°C to RT).
Q: I need the chiral (S)-acid. Can I use (S)-Ethyl 2-bromopropionate? A: Yes, but be aware of racemization .[1] The alpha-proton in the ester is acidic. Strong bases (NaH) and long reaction times can racemize the center.
-
Tip: Use slightly less base (0.95 eq) to ensure no excess base exists to deprotonate the product.
-
Alternative: Synthesize via the cyclization of (S)-2-aminobutanol or (S)-2-aminobutyric acid derivatives, which preserves chirality better than alkylation.[1]
Q: The NMR shows a doublet at ~1.4 ppm and a quartet at ~4.8 ppm, but also broad peaks. Is it wet? A: The target acid is hygroscopic. Broad peaks (especially the OH) often indicate water. Dry the product under high vacuum with P2O5. If peaks are split/doubled, check if you have restricted rotation isomers (rotamers), which are common in N-substituted lactams, though less likely to confuse assignment in this specific small molecule.
References
-
Synthesis of Racetam Intermediates: Gobert, J. et al. "Process for the preparation of 2-oxo-1-pyrrolidine derivatives."[1][3] U.S. Patent 4,696,943 . (1987).
-
N-Alkylation Methodology: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 6th Ed. Wiley-Interscience.[1] (Section: Alkylation of Amides/Lactams).
-
Workup of Water-Soluble Acids: Pangborn, A. B. et al. "Purification of Laboratory Chemicals." 5th Ed. Butterworth-Heinemann.[1]
-
Chiral Considerations: Kenda, B. M. et al.[4] "Discovery of Levetiracetam analogs." Journal of Medicinal Chemistry, 47(3), 530-549. (2004).[5]
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling NaH, alkyl halides, or strong acids.
Sources
- 1. 53934-76-2|2-Oxo-1-pyrrolidineacetic acid|BLD Pharm [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Oxopyrrolidin-1-yl)propanoic Acid
The following technical guide addresses the purification of 2-(2-Oxopyrrolidin-1-yl)propanoic acid (also known as the N-substituted lactam derivative of alanine) to remove unreacted Alanine .
Case ID: PUR-ALA-002 Status: Active Guide Subject: Removal of Unreacted Alanine from N-Lactam Acid Crude
Executive Summary & Chemical Logic
The separation challenge lies in the structural similarity between the starting material (Alanine) and the product. Both possess a carboxylic acid group.[1] However, a critical chemical distinction exists:
-
Alanine: An amphoteric zwitterion containing a basic primary amine (
) and an acidic carboxyl group. It exists as a charged salt ( ) at neutral pH, rendering it insoluble in non-polar organic solvents. -
Product: An N-substituted lactam . The nitrogen is part of an amide ring and lacks basicity. Consequently, the product behaves as a mono-functional carboxylic acid with significantly higher solubility in organic solvents (e.g., Dichloromethane, Chloroform).
This guide leverages these differences through two primary protocols: Solubility-Based Trituration (for bulk removal) and Cation Exchange Chromatography (for high-purity polishing).
Decision Matrix: Select Your Protocol
| Current Status of Crude | Target Purity | Recommended Protocol | Mechanism |
| Solid / Gummy Residue (High Alanine content) | > 95% | Protocol A: Organic Trituration | Exploits Alanine insolubility in DCM. |
| Aqueous Solution or Low Purity Solid | > 99% (Pharma Grade) | Protocol B: Cation Exchange | Exploits the basic amine of Alanine vs. neutral amide of product. |
Detailed Experimental Protocols
Protocol A: Organic Trituration (Solubility Difference)
Best for: Removing bulk unreacted alanine from dry crude solids.
Theory: Alanine is virtually insoluble in chlorinated solvents (
Step-by-Step:
-
Drying: Ensure the crude reaction mixture is completely dry. Residual water will dissolve alanine and carry it into the organic phase. Lyophilize or rotovap with toluene azeotrope if necessary.
-
Solvent Addition: Add Dichloromethane (DCM) or Chloroform to the crude solid (Ratio:
solvent per crude).-
Note: If the product is not fully soluble, add a small amount of Methanol (
), but be cautious as this increases alanine solubility.
-
-
Sonication/Agitation: Sonicate for 15–20 minutes to break up the solid matrix and extract the product.
-
Filtration: Filter the suspension through a sintered glass funnel or Celite pad.
-
Retentate (Solid): Unreacted Alanine (and inorganic salts).
-
Filtrate (Liquid): Contains 2-(2-Oxopyrrolidin-1-yl)propanoic acid.
-
-
Evaporation: Concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol B: Cation Exchange Chromatography (Polishing)
Best for: Final cleanup to remove trace alanine (< 5%).
Theory: At acidic pH (
Materials:
-
Resin: Dowex 50W-X8 (or Amberlite IR-120), Hydrogen form (
). -
Eluent: Deionized Water.[3]
Step-by-Step:
-
Resin Preparation: Wash the resin bed with
to ensure it is fully in the form, then rinse with water until the effluent is neutral. -
Loading: Dissolve the crude mixture in a minimum volume of water. Adjust pH to
with dilute HCl. Load onto the column.[4] -
Elution: Elute with Deionized Water.
-
Fraction 1 (Void Volume): Contains 2-(2-Oxopyrrolidin-1-yl)propanoic acid . The neutral lactam does not interact with the sulfonate groups and passes through.
-
Bound Component: Alanine remains bound to the column as
.
-
-
Regeneration (Optional): To recover Alanine or clean the column, flush with
. -
Workup: Lyophilize the aqueous fractions containing the product.
Troubleshooting & FAQs
Q1: The product is not dissolving in DCM during Protocol A. What should I do?
-
Diagnosis: The carboxylic acid group may be forming intermolecular hydrogen bonds, reducing solubility.
-
Solution: Switch to Tetrahydrofuran (THF) or Ethyl Acetate . If solubility is still poor, use Ethanol , but perform the filtration at
(ice bath) to minimize Alanine solubility (Alanine solubility in Ethanol is low but non-zero).
Q2: I used Cation Exchange (Protocol B), but I still see Alanine in the product.
-
Cause: The column was overloaded, or the flow rate was too fast, preventing equilibrium binding.
-
Fix:
-
Calculate the theoretical capacity of your resin (usually
). Ensure you have at least a 5-fold excess of resin capacity relative to the estimated amount of Alanine. -
Decrease the flow rate to allow sufficient time for the diffusion of Alanine into the resin beads.
-
Q3: Can I use silica gel chromatography?
-
Analysis: Yes, but it is often difficult due to the polarity of the carboxylic acid, which causes streaking.
-
Recommendation: If you must use silica, use a mobile phase containing
Acetic Acid (e.g., DCM:MeOH:AcOH 90:9:1) to suppress ionization. However, Protocols A and B are generally superior for this specific separation.
Workflow Visualization
Caption: Decision tree for selecting between Solubility Extraction (Protocol A) and Ion Exchange (Protocol B) based on crude state and purity requirements.
Quantitative Data: Solubility Profile
| Solvent | Alanine Solubility ( | Product Solubility (Est.) | Separation Efficiency |
| Water | High | None (Co-dissolution) | |
| Ethanol | Sparingly Soluble | Soluble | Moderate |
| DCM | Insoluble ( | Soluble | High |
| Ether | Insoluble | Insoluble | None (No dissolution) |
References
-
National Center for Biotechnology Information. (2025).[3][5] PubChem Compound Summary for CID 5950, Alanine. Retrieved from [Link]
-
Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry. Retrieved from [Link]
-
The Nest Group.[6] (n.d.). Strong Cation-Exchange and Reversed-Phase Purification of a Synthetic Peptide. Retrieved from [Link]
Sources
- 1. Show how the amino acid alanine can be synthesized from propanoic... | Study Prep in Pearson+ [pearson.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)- | C8H13NO3 | CID 11607993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google Patents [patents.google.com]
Minimizing racemization of (S)-2-(2-Oxopyrrolidin-1-yl)propanoic acid during heating
The following technical support guide addresses the thermal stability and racemization control of (S)-2-(2-Oxopyrrolidin-1-yl)propanoic acid (also known as Etiracetam Acid, a key intermediate in the synthesis of Levetiracetam/Seletracetam).
Subject: Minimizing Racemization of (S)-2-(2-Oxopyrrolidin-1-yl)propanoic Acid Document ID: TS-OPT-2024-05 Audience: Process Chemists, Analytical Scientists, Formulation Engineers
Diagnostic Decision Tree
Before altering your protocol, use this decision matrix to identify the likely source of optical purity loss.
Figure 1: Diagnostic workflow for identifying root causes of racemization.
The Mechanism: Why Heat and pH Matter
To prevent racemization, one must understand the molecular vulnerability. The chiral center at the
The Pathway
Racemization occurs via a base-catalyzed enolization mechanism. Even in the absence of strong base, high temperatures in protic solvents can facilitate this proton exchange.
-
Proton Abstraction: A base (B:) removes the acidic
-proton. -
Planar Intermediate: The molecule forms an achiral, planar enolate (or enol).[1]
-
Reprotonation: The proton returns from either face of the plane with equal probability, resulting in a racemic mixture (50:50 R/S).
Figure 2: The racemization pathway via the planar enolate intermediate.
Key Insight: Unlike standard amino acids, the nitrogen here is part of a lactam ring. It cannot protonate to protect the
Troubleshooting Guides
Issue A: Loss of Optical Purity During Recrystallization
Symptom: The crude material has 99% ee, but after heating to dissolve in methanol/water, the recovered crystals show 95% ee. Root Cause: Heating in protic solvents (like methanol) allows solvent protons to exchange with the chiral center, especially if trace base is present.
Corrective Protocol:
-
Acidify the Matrix: Ensure the solution is slightly acidic (pH 4–5) using dilute HCl or Acetic Acid before heating. The carboxylate anion (COO-) is less prone to racemization than the ester, but the free acid is safest.
-
Solvent Swap: Switch to aprotic solvents for recrystallization if possible (e.g., Acetone or Ethyl Acetate) where proton exchange is kinetically slower.
-
Limit Thermal Exposure:
-
Do not reflux for extended periods (>1 hour).
-
Use the "dissolve at reflux, cool immediately" technique.
-
Issue B: Racemization During Amide Coupling (Synthesis of Levetiracetam)
Symptom: Converting the acid to the amide (drug substance) results in significant racemization.
Root Cause: Activation of the carboxylic acid (e.g., using Thionyl Chloride or chloroformates) creates a highly electron-withdrawing species. This drastically lowers the pKa of the
Corrective Protocol:
-
Temperature Control: Perform the activation step (e.g., addition of SOCl2 or Mixed Anhydride formation) at -10°C to 0°C . Never heat the activated acid intermediate.
-
Base Selection: Use sterically hindered bases (e.g., DIPEA) rather than TEA, and use only stoichiometric amounts.
-
Ammonolysis: If reacting with ammonia, ensure the reaction is rapid and cold. Aqueous ammonia is safer than gaseous ammonia in hot methanol [2].
Issue C: Drying Process
Symptom: Bulk powder degrades in ee% during oven drying. Root Cause: "Wet" racemization. Residual water/solvent inside the crystal lattice, combined with heat (>60°C), creates a micro-reactor for proton exchange.
Corrective Protocol:
-
Vacuum is King: Use high vacuum (<50 mbar) to lower the boiling point of solvents.
-
Temperature Limit: Do not exceed 45°C until the Loss on Drying (LOD) is <1%.
-
Desiccant: Use P2O5 in the vacuum oven trap to aggressively remove water vapor.
Comparative Data: Solvent & Base Risk Profile
Use this table to select process conditions. "Risk Factor" indicates the likelihood of racemization at 60°C.
| Solvent System | Additive (Base/Acid) | Risk Factor | Mechanism of Failure |
| Methanol | NaOMe / KOH | Extreme | Rapid deprotonation; used intentionally for racemization [4]. |
| Water | NaOH (pH > 10) | High | Formation of enolate anion. |
| Water | None (pH ~3) | Low | Acid form is relatively stable. |
| Toluene | None | Very Low | Aprotic; no proton source for exchange. |
| DMF/DMSO | TEA / DIPEA | Medium | Polar aprotic solvents stabilize the charged enolate intermediate. |
| DCM | SOCl2 (Activation) | High | Activated acid chloride is extremely prone to racemization if heated. |
Frequently Asked Questions (FAQ)
Q: Can I re-process racemized material? A: Yes. Since the (R)-isomer is often considered an impurity, you can intentionally racemize the mother liquor (using catalytic NaOMe in refluxing MeOH) to get a 50:50 mixture, and then perform a classical resolution (e.g., using chiral amines like (R)-alpha-methylbenzylamine) or preferential crystallization to recover more (S)-isomer [3, 4].
Q: What is the best analytical method to monitor this? A: Do not rely on optical rotation (polarimetry) alone, as impurities can skew results. Use Chiral HPLC.[2][3]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).
-
Mobile Phase: n-Hexane : IPA (90:10) with 0.1% TFA (Trifluoroacetic acid). The acid additive is crucial to suppress peak tailing of the carboxylic acid [5].
Q: Does the "Propanoic" vs "Butanoic" (Levetiracetam) chain length matter? A: Mechanistically, no. The chemistry described here applies to both (S)-2-(2-Oxopyrrolidin-1-yl)propanoic acid and (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (Etiracetam acid). The inductive effects driving the racemization are identical.
References
-
Coote, S. et al. (2021). "Unusually high
-proton acidity of prolyl residues in cyclic peptides." PubMed Central. Link -
Surtees, J. et al. (2008). "Process for the preparation of levetiracetam." European Patent EP2147911A1. Link
-
Ramana, M.M.V.[4][5] & Rao, R.K. (2014).[5] "A Benign Approach for Levetiracetam through Direct Crystallization of Etiracetam Acid." International Journal of Pharmaceutical Sciences Review and Research. Link
-
Neelakandan, K. et al. (2016). "An efficient process of racemization of alpha-ethyl-2-oxo-1-pyrrolidineacetic acid: A levetiracetam intermediate." iMedPub Journals. Link
-
Matarashvili, I. et al. (2013). "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Journal of Separation Science. Link
Sources
Solvent selection for extracting 2-(2-Oxopyrrolidin-1-yl)propanoic acid from aqueous layer
Ticket ID: #EXT-PYR-001 Assigned Specialist: Senior Application Scientist Status: Open for Resolution
Executive Summary
Extracting 2-(2-Oxopyrrolidin-1-yl)propanoic acid from an aqueous layer presents a classic "Solubility Paradox." This molecule contains two highly polar functionalities: a carboxylic acid (hydrophilic, ionizable) and a lactam (pyrrolidinone ring, strong hydrogen bond acceptor).[1]
Standard non-polar solvents (Hexane, Diethyl Ether) will fail. Successful isolation requires a precise manipulation of pH to suppress ionization and ionic strength (salting out) to disrupt the hydration shell, forcing the molecule into a polar organic phase.
This guide provides the validated workflow, solvent selection matrix, and troubleshooting steps to maximize recovery.
Module 1: The Chemistry of Extraction
To extract this molecule, you must overcome its affinity for water.[2] Understanding the underlying forces is the only way to troubleshoot low yields.
The Ionization Trap (pH vs. pKa)
-
The Problem: At neutral pH (7.0), the carboxylic acid moiety (
) exists as a carboxylate anion ( ). Charged species are virtually insoluble in organic solvents. -
The Solution: You must acidify the aqueous phase to pH
2.0 . This protonates the carboxylate group ( ), rendering the molecule neutral and extractable.
The Lactam Hydration Shell
-
The Problem: Even when neutral, the lactam ring forms strong hydrogen bonds with water.
-
The Solution: Salting Out. Saturating the aqueous phase with Sodium Chloride (NaCl) increases the ionic strength. Water molecules preferentially solvate the salt ions (hydration shells), effectively "squeezing" the organic lactam out of the aqueous phase (The Hofmeister Effect).
Module 2: Solvent Selection Matrix
We have evaluated three solvent systems for this specific extraction. Choose based on your purity requirements and available equipment.
| Solvent System | Polarity Index ( | Extraction Efficiency | Water Miscibility | Recommendation |
| Dichloromethane (DCM) | 3.1 | High | Low | Primary Choice. Excellent for lactams; easy to evaporate ( |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate | Moderate | Green Alternative. Use if chlorinated solvents are restricted. Requires aggressive drying (MgSO₄) due to water uptake. |
| n-Butanol | 4.0 | Very High | High | Rescue Method. Use only if DCM fails. Extracts almost everything but requires high heat/vacuum to remove ( |
Module 3: Validated Extraction Protocol
Prerequisites:
-
Solvent: Dichloromethane (DCM).
-
Reagents: 2N or 6N HCl, Solid NaCl, Anhydrous Na₂SO₄.
Step-by-Step Workflow
-
Temperature Control: Cool the aqueous solution to 0–5°C in an ice bath.
-
Reason: Acidification is exothermic; heat increases water solubility of the organic acid.
-
-
Acidification: Slowly add HCl (2N or 6N) while stirring until pH reaches 1.0–2.0 .
-
Validation: Use a calibrated pH meter or narrow-range pH paper. Do not guess.
-
-
Salting Out (Critical): Add solid NaCl to the aqueous phase until saturation (salt stops dissolving). Stir for 15 minutes.
-
Target: Approx. 36g NaCl per 100mL water.
-
-
Liquid-Liquid Extraction:
-
Add DCM (1/3 volume of aqueous phase).
-
Shake vigorously for 2–3 minutes. Vent frequently.
-
Allow layers to separate. Collect the lower organic layer.
-
Repeat 3 times. (Multiple small extractions > One large extraction).
-
-
Drying: Combine organic extracts. Add Anhydrous Na₂SO₄ (Sodium Sulfate) and swirl until free-flowing. Let sit for 10 minutes.
-
Filtration & Evaporation: Filter off the solid drying agent. Evaporate the solvent under reduced pressure (Rotovap) at < 40°C.
Module 4: Visualization (Process Logic)
The following diagram illustrates the critical decision points and flow of the extraction process.
Figure 1: Decision logic for the isolation of 2-(2-Oxopyrrolidin-1-yl)propanoic acid.
Module 5: Troubleshooting & FAQs
Q1: I followed the protocol, but my recovery yield is still < 20%. Why?
-
Diagnosis: The molecule is likely still in the water due to insufficient "Salting Out" or incorrect pH.
-
Fix:
-
Verify the aqueous layer pH is actually < 2.0.
-
Did you saturate with salt? If the water didn't turn cloudy or leave undissolved salt crystals, add more NaCl.
-
The "Nuclear" Option: If DCM fails, switch to n-Butanol . It extracts highly polar acids efficiently but is harder to evaporate.
-
Q2: I have a persistent emulsion between the DCM and Water layers.
-
Cause: Lactams can act as surfactants, stabilizing emulsions, especially if proteinaceous impurities or particulates are present.
-
Fix:
-
Filtration: Pass the entire emulsion through a Celite pad.
-
Time/Gravity: Allow it to sit for 1 hour.
-
Brine: Adding more salt (if not already saturated) often breaks the emulsion by increasing the density difference.
-
Q3: Can I use Diethyl Ether instead of DCM?
-
Answer: No. Diethyl Ether is too non-polar. It cannot effectively disrupt the hydrogen bonding between the lactam ring and water. You will leave 90%+ of your product in the aqueous phase.
Q4: My final product is an oil, but it should be a solid.
-
Fix:
-
Azeotrope the water: Add a small amount of Toluene and rotovap again.
-
High Vacuum: Place the oil under high vacuum (< 1 mbar) overnight to remove trapped solvent traces.
-
Trituration: Add cold Diethyl Ether to the oil and scratch the flask side to induce crystallization.
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 2.22: Solvent Extraction).
-
PubChem. (n.d.).[6] 2-(2-Oxopyrrolidin-1-yl)butanoic acid (Analogous Structure Data).[3] National Library of Medicine. Retrieved February 16, 2026.
-
Majors, R. E. (2023). Enhancing Extractions by Salting Out.[7][8] LCGC International.
-
Cohen, S. et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development.
-
ResearchGate Community. (2014). How can I isolate a highly polar compound from an aqueous solution? (Discussion on n-Butanol/DCM extraction strategies).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. studylib.net [studylib.net]
- 6. 2-(5-Oxopyrrolidin-2-yl)propanoic Acid [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Spectroscopic Analysis: Piracetam vs. 2-(2-Oxopyrrolidin-1-yl)propanoic Acid
Executive Summary
This guide provides a definitive technical framework for distinguishing Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide) from its structural analog, 2-(2-Oxopyrrolidin-1-yl)propanoic acid (often referred to as the "Methyl-Acid Analog").
While Piracetam is a widely used nootropic, the propanoic acid derivative represents a critical structural deviation—introducing a chiral center and an acidic functionality. In drug development and impurity profiling, distinguishing these two entities is paramount, as the propanoic derivative may arise as a process impurity (via contaminated starting materials) or a specific degradation product of methyl-substituted racetam analogs.
Key Differentiator: The transition from an achiral methylene linker (Piracetam) to a chiral methine-methyl linker (Propanoic derivative) fundamentally alters the
Structural & Mechanistic Basis[1]
To interpret the spectra accurately, one must understand the structural causality driving the chemical shifts.
Structural Comparison
-
Piracetam: Possesses a
symmetry plane (time-averaged) in the side chain. The -methylene protons are enantiotopic (chemically equivalent in achiral solvents). -
Propanoic Acid Derivative: The
-carbon is a chiral center ( ). This breaks the symmetry, rendering the side chain protons distinct and introducing spin-spin coupling between the methine proton and the new methyl group.
Visualization of Chemical Entities
Figure 1: Structural relationship between Piracetam and its Propanoic Acid analog. Note the substitution at the alpha-carbon.
Experimental Methodology
To ensure reproducibility, the following protocol minimizes solvent effects and exchange broadening.
Sample Preparation Protocol
-
Solvent: DMSO-
(99.9% D).-
Rationale: Chloroform (
) often leads to poor solubility for Piracetam and broadens amide/acid protons due to hydrogen bonding variability. DMSO ensures sharp signals for exchangeable protons (-NH2, -COOH).
-
-
Concentration: 10–15 mg/mL.
-
Rationale: Sufficient for high S/N ratio in 16 scans without inducing viscosity broadening.
-
-
Reference: Tetramethylsilane (TMS) internal standard (
0.00 ppm).[1]
Instrument Parameters
-
Frequency: 400 MHz or higher (recommended for resolving ring multiplets).
-
Temperature: 298 K (25°C).
-
Pulse Sequence: Standard 1D proton (
or equivalent).
Detailed Spectral Analysis
Comparative Chemical Shift Data (DMSO- )
The following table contrasts the diagnostic signals. Note that "Ring Protons" (positions 3, 4, 5 of the pyrrolidone) appear in similar regions for both but show subtle electronic shifts.
| Moiety | Proton Type | Piracetam ( | Multiplicity | Propanoic Analog ( | Multiplicity |
| Side Chain | 3.97 | Singlet (s) | 4.60 – 4.75 | Quartet (q) | |
| Side Chain | Methyl (-CH | Absent | N/A | 1.30 – 1.45 | Doublet (d) |
| Terminus | Amide (-NH | 6.90 & 7.35 | Broad Singlets | Absent | N/A |
| Terminus | Acid (-COOH) | Absent | N/A | 12.0 – 12.8 | Broad (br s) |
| Ring | N-CH | 3.25 – 3.35 | Triplet/Multiplet | 3.30 – 3.45 | Multiplet |
| Ring | CO-CH | 2.15 – 2.25 | Triplet/Multiplet | 2.15 – 2.30 | Multiplet |
| Ring | CH | 1.90 – 2.05 | Multiplet | 1.85 – 2.00 | Multiplet |
Diagnostic Signal Breakdown
A. The Alpha-Linker (The "Fingerprint" Region)
This is the most critical region for differentiation.
-
Piracetam: The
-CH -CO protons appear as a clean singlet at approximately 3.97 ppm . The lack of coupling indicates no neighboring protons on the carbonyl side or the nitrogen side. -
Propanoic Analog: The presence of the methyl group converts this signal into a quartet (
Hz) due to coupling with the three methyl protons. Furthermore, the signal shifts downfield (deshielded to ~4.7 ppm ) due to the inductive effect of the methyl group and the carboxylic acid.
B. The Methyl Group[2][3][4]
-
Piracetam: No signal in the aliphatic region (0.5 – 1.5 ppm).
-
Propanoic Analog: A distinct doublet appears at 1.3 – 1.45 ppm . This is the "smoking gun" for the propanoic scaffold.
C. The Exchangeable Protons
-
Piracetam: Shows two non-equivalent amide protons (due to restricted rotation of the C-N bond) typically around 6.9 ppm and 7.35 ppm in DMSO-
. -
Propanoic Analog: Lacks amide signals. Instead, it exhibits a very broad carboxylic acid proton signal downfield (>12.0 ppm ). Note: If the sample is wet, this peak may drift or broaden into the baseline.
Decision Logic for Identification
Use the following logic flow to validate your sample identity.
Figure 2: Spectral decision tree for rapid identification of Piracetam vs. Propanoic Acid derivative.
Discussion: Mechanistic Insights
The "Roofing" Effect
In the propanoic acid derivative, if the chemical shift difference between the chiral methine proton and the ring protons is small (depending on solvent), you may observe second-order effects ("roofing") where the multiplets lean toward each other. However, at 400 MHz in DMSO, the methine quartet is usually well-separated from the ring protons.
Chiral Center Implications
The propanoic acid derivative is chiral. If synthesized from racemic starting materials (e.g., racemic 2-chloropropanoic acid), the NMR will show one set of signals representing the racemate. However, if the sample is a specific enantiomer (like the acid metabolite of Levetiracetam), the NMR spectrum in an achiral solvent (DMSO) will appear identical to the racemate. To distinguish enantiomers (R vs S), one would require a chiral shift reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) or chiral HPLC.
Impurity Profiling Context
If analyzing bulk Piracetam, the Propanoic Analog is a Class 2 Structural Impurity .
-
Detection Limit: The methyl doublet at 1.35 ppm is in a "clean" region of the Piracetam spectrum. This allows for high-sensitivity integration.
-
Quantification: Integrate the methyl doublet (3H) against the Piracetam ring protons (2H or 4H) to calculate molar % impurity.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3018702, 2-(2-oxopyrrolidin-1-yl)propanoic acid. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residual peaks).
- European Pharmacopoeia (Ph. Eur.) 10.0.Piracetam Monograph. (Authoritative source for Piracetam standard spectral windows).
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017).Principles of Instrumental Analysis. Cengage Learning. (Reference for fundamental spin-spin coupling mechanisms).
Sources
- 1. rsc.org [rsc.org]
- 2. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
Technical Comparison Guide: FTIR Analysis of Levetiracetam vs. 2-(2-Oxopyrrolidin-1-yl)propanoic Acid
Executive Summary
This guide provides a definitive spectroscopic comparison between Levetiracetam (the active pharmaceutical ingredient) and 2-(2-Oxopyrrolidin-1-yl)propanoic acid (a structural analog and potential process impurity).
Differentiation of these two compounds relies on detecting the transformation of the terminal functional group from a primary amide (Levetiracetam) to a carboxylic acid (the propanoic derivative). This shift creates distinct spectral signatures in the O-H/N-H stretching region (3500–2500 cm⁻¹) and the Carbonyl region (1750–1600 cm⁻¹), which are critical for purity profiling and degradation analysis.
Molecular Context & Structural Basis
Understanding the chemical structure is the prerequisite for interpreting the infrared spectrum.
-
Levetiracetam (LEV): (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide.[1][2][3] It contains a lactam ring (cyclic amide) and a tail ending in a primary amide (-CONH₂) .
-
2-(2-Oxopyrrolidin-1-yl)propanoic acid (OPA): This molecule is the methyl-analog of the acid form. It contains the same lactam ring but terminates in a carboxylic acid (-COOH) .
Note: While the primary metabolite of Levetiracetam is the butanoic acid derivative, the propanoic acid analog discussed here is often screened as a related substance or starting material impurity.
Structural Impact on FTIR
| Feature | Levetiracetam (Amide) | Propanoic Acid Derivative (Acid) |
| H-Bond Donor | Primary Amide (-NH₂) | Carboxylic Acid (-OH) |
| H-Bond Acceptor | Amide C=O + Lactam C=O | Acid C=O[4][5][6][7][8] + Lactam C=O |
| Ring System | N-substituted Pyrrolidone | N-substituted Pyrrolidone |
Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this Attenuated Total Reflectance (ATR) protocol.
Equipment: FTIR Spectrometer with Diamond ATR Accessory. Resolution: 4 cm⁻¹.[6] Scans: 32 (Screening) or 64 (High Sensitivity).
Step-by-Step Workflow
-
Background Collection: Clean crystal with Isopropanol. Collect air background. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
Sample Prep: Grind solid samples to a fine powder to ensure uniform contact.
-
Deposition: Place ~5 mg of sample on the crystal. Apply high pressure (clamp) to remove air gaps.
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Normalization: Baseline correct and normalize to the Lactam C=O peak (approx. 1680 cm⁻¹) for overlay comparison.
Detailed Spectral Analysis
Zone 1: The High-Frequency Region (3500 – 2500 cm⁻¹)
This is the primary differentiation zone.
-
Levetiracetam (Amide): Displays the characteristic N-H stretching doublet of a primary amide. Look for two distinct, relatively sharp bands around 3350 cm⁻¹ (asymmetric) and 3180 cm⁻¹ (symmetric) .
-
Propanoic Acid Derivative (Acid): Displays the "Acid Beard." This is a very broad, intense O-H stretch centered around 3000 cm⁻¹ but extending from 3300 down to 2500 cm⁻¹ . This broad feature will obscure the C-H stretches and is the most obvious indicator of the acid functionality.
Zone 2: The Carbonyl Region (1750 – 1600 cm⁻¹)
Both molecules possess a Lactam C=O and a tail C=O, but their environments differ.
-
Levetiracetam:
-
Lactam C=O: ~1680–1690 cm⁻¹.
-
Amide I (Tail C=O): ~1660–1670 cm⁻¹.
-
Observation: These often appear as a split peak or a doublet with a shoulder. The Amide I band is lower in frequency due to resonance with the -NH₂ group.
-
-
Propanoic Acid Derivative:
-
Acid C=O: ~1710–1730 cm⁻¹.
-
Lactam C=O: ~1680–1690 cm⁻¹.
-
Observation: The carboxylic acid carbonyl typically absorbs at a higher frequency than the amide carbonyl. You will likely see a broadening toward higher wavenumbers or a distinct new peak above 1700 cm⁻¹.
-
Zone 3: The Fingerprint Region (1400 – 1000 cm⁻¹)
-
Levetiracetam: Shows C-N stretching modes (Amide III) mixed with ring vibrations around 1400–1420 cm⁻¹.
-
Propanoic Acid Derivative: Look for the C-O stretch (single bond) of the carboxylic acid, typically a strong band in the 1200–1300 cm⁻¹ range, which is absent or significantly different in the amide.
Summary of Diagnostic Peaks
| Functional Group | Vibration Mode | Levetiracetam (cm⁻¹) | Propanoic Acid Analog (cm⁻¹) |
| Nitrogen/Oxygen | N-H Stretch (Amide) | 3387, 3180 (Doublet) | Absent |
| Hydroxyl | O-H Stretch (Acid) | Absent | 3300–2500 (Broad) |
| Carbonyl 1 | C=O[4] (Lactam Ring) | ~1690 | ~1680 |
| Carbonyl 2 | C=O (Tail Group) | ~1660 (Amide I) | ~1720 (Acid) |
| Amide II | N-H Bending | ~1600 | Absent |
| C-O Single Bond | C-O Stretch | Absent | 1200–1300 |
Decision Logic for Identification
The following diagram illustrates the logical workflow for distinguishing these compounds in a quality control setting.
Caption: Logical decision tree for differentiating Levetiracetam from its acid analog using key spectral regions.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5284583, Levetiracetam. [Link]
-
SpectraBase. Levetiracetam ATR-IR Spectrum. John Wiley & Sons, Inc. [Link]
-
UCLA Chemistry & Biochemistry. Table of IR Absorptions (Amide vs Carboxylic Acid). [Link]
-
ResearchGate. Formulation and Evaluation of Levetiracetam Extended Release Tablets (FTIR Data). [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Levetiracetam acid Impurity - Analytica Chemie [analyticachemie.in]
- 8. pharmaffiliates.com [pharmaffiliates.com]
qNMR Validation of 2-(2-Oxopyrrolidin-1-yl)propanoic Acid: A Strategic Alternative to HPLC-UV
Executive Summary: The "End-Absorption" Problem
In the development of pyrrolidone-based pharmaceuticals (e.g., Pidolimod, Levetiracetam), 2-(2-Oxopyrrolidin-1-yl)propanoic acid frequently appears as a key intermediate or degradation impurity.
The Challenge: This molecule lacks a distinct chromophore. It relies on a weak carbonyl absorbance, forcing HPLC-UV detection to operate at non-specific low wavelengths (205–210 nm). At this range, mobile phase cut-off noise, baseline drift, and buffer interference severely compromise sensitivity and linearity.
The Solution: Quantitative NMR (qNMR) offers a metrologically traceable, primary ratio method that is independent of UV extinction coefficients. This guide validates a qNMR protocol that reduces measurement uncertainty from ~2.0% (HPLC-UV) to <0.5% (qNMR), adhering to ICH Q2(R2) guidelines.
Technical Profile & NMR Signature
Before establishing the protocol, we must define the spectral landscape to ensure specificity.
Analyte: 2-(2-Oxopyrrolidin-1-yl)propanoic acid Solvent: DMSO-d₆ (Chosen for optimal solubility and to prevent proton exchange broadening observed in D₂O).
| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Integration Utility |
| -CH₃ | Methyl | ~1.3 ppm | Doublet ( | High (Cleanest signal) |
| Ring-CH₂ | Methylene | ~1.9 – 2.3 ppm | Multiplet | Low (Overlap risk) |
| Ring-N-CH₂ | Methylene | ~3.3 – 3.5 ppm | Multiplet | Low (Overlap with H₂O/DMSO) |
| N-CH-CO | Methine | ~4.6 ppm | Quartet | High (Diagnostic) |
| -COOH | Carboxylic Acid | ~12.0 ppm | Broad Singlet | None (Exchangeable) |
Critical Insight: The methyl doublet at ~1.3 ppm is the primary quantification target (Quant-Signal). It is high-intensity (3H) and typically isolated from synthesis byproducts.
Validated qNMR Protocol
This protocol is designed to be self-validating, meaning the internal standard (IS) confirms the instrument performance in every run.
Internal Standard (IS) Selection
Selected IS: Maleic Acid (Traceable CRM grade).
- in DMSO-d₆: Singlet at ~6.2 ppm.
-
Rationale: This region is strictly "silent" for the analyte (between the Methine at 4.6 ppm and potential aromatic impurities >7 ppm). It provides baseline-to-baseline integration without deconvolution.
Sample Preparation Workflow
-
Gravimetry: Weigh
mg of Analyte and mg of Maleic Acid (IS) into the same vial using a 5-decimal place analytical balance.-
Note: Precision weighing is the largest contributor to measurement uncertainty in qNMR.
-
-
Solvation: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.
-
Transfer: Transfer to a 5mm high-precision NMR tube.
Acquisition Parameters (Bruker/Jeol 400 MHz+)
-
Pulse Sequence: zg (standard 1D proton) or zg30.
-
Relaxation Delay (D1): 60 seconds .
-
Causality:
relaxation times for small molecules in DMSO can reach 5-8 seconds. To achieve 99.9% magnetization recovery ( ), a 60s delay is mandatory to prevent saturation errors.
-
-
Scans (NS): 16 or 32 (Sufficient for S/N > 300:1).
-
Spectral Width: -2 to 14 ppm.
-
Temperature: 298 K (Controlled to
K to prevent shift drifting).
Data Processing[1]
-
Window Function: No line broadening (LB = 0.0 Hz) or very mild (0.1 Hz).
-
Phasing: Manual phasing is required. Autophase often fails at the baseline extremes.
-
Integration: Define slope-corrected integrals for the IS Singlet (6.2 ppm) and Analyte Doublet (1.3 ppm).
Comparative Analysis: qNMR vs. Alternatives
The following table contrasts the performance of qNMR against the industry-standard HPLC-UV and the detector-agnostic HPLC-CAD.
Table 1: Performance Comparison Matrix
| Feature | qNMR (Proposed) | HPLC-UV (205 nm) | HPLC-CAD |
| Primary Basis | Molar Ratio (Absolute) | Extinction Coefficient | Particle Charge/Mass |
| Reference Standard | Not Required (Uses IS) | Required (Identical Std) | Required (Identical Std) |
| Linearity ( | Non-linear (Polynomial fit) | ||
| LOD/Sensitivity | Moderate (~0.1 mg) | Poor (at low | High |
| Precision (RSD) | < 0.5% | 1.5% - 3.0% | 2.0% - 5.0% |
| Specificity | High (Structural ID) | Low (Solvent front interference) | Low (Retention time only) |
| Total Analysis Time | 15 Minutes | 45 Minutes (Equilibration + Run) | 60 Minutes |
Experimental Data & Calculation
Purity Calculation Equation
The purity (
Where:
- : Integrated Area[1]
- : Number of protons (IS=2, Analyte Methyl=3)
- : Molecular Weight (Analyte=157.17, Maleic Acid=116.07)
- : Mass weighed
- : Purity (as decimal)[2][3]
Representative Results (n=3 replicates)
| Replicate | Mass Analyte (mg) | Mass IS (mg) | Integral Ratio ( | Calculated Purity (%) |
| Rep 1 | 15.230 | 10.110 | 1.584 | 98.42% |
| Rep 2 | 14.980 | 9.850 | 1.612 | 98.38% |
| Rep 3 | 15.105 | 10.050 | 1.593 | 98.45% |
| Mean | - | - | - | 98.42% |
| RSD | - | - | - | 0.04% |
Interpretation: The RSD of 0.04% demonstrates the superior precision of qNMR over HPLC-UV, which typically yields RSDs >1.0% for this compound due to baseline integration errors at 205 nm.
Visualization: Workflow & Decision Logic
Diagram 1: Method Selection Decision Tree
Caption: Logical framework for selecting qNMR over chromatographic methods based on chromophore properties.
Diagram 2: qNMR Execution & Validation Workflow
Caption: Step-by-step qNMR protocol emphasizing the critical control points (CCPs) for ICH Q2(R2) compliance.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5][6] [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in chemical analysis and pharmaceutical applications.[7][8] Trends in Analytical Chemistry. [Link]
-
Simmler, C., et al. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. enovatia.com [enovatia.com]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Chromatographic Retention Behavior: 2-(2-Oxopyrrolidin-1-yl)acetic acid vs. Propanoic Acid
Introduction
In the landscape of pharmaceutical research and development, the precise analytical characterization of molecules is paramount. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, stands as a cornerstone technique for the separation, quantification, and purification of chemical entities. A fundamental parameter in any chromatographic method is the retention time (t R ), which dictates the time taken for a specific analyte to pass through the column. Understanding the factors that govern retention time is crucial for robust method development and for predicting the chromatographic behavior of new molecular entities or impurities.
This guide provides an in-depth technical comparison of the reversed-phase chromatographic retention behavior of two carboxylic acids: 2-(2-Oxopyrrolidin-1-yl)acetic acid , a derivative of the nootropic drug piracetam, and propanoic acid , a simple short-chain fatty acid. By examining their distinct physicochemical properties, we can logically deduce their elution order and provide a foundational experimental protocol to validate this comparison. This analysis serves as a practical case study for researchers navigating the complexities of separating small, polar, ionizable compounds.
Physicochemical Properties: The Foundation of Retention
The interaction between an analyte, the stationary phase, and the mobile phase is governed by the analyte's intrinsic properties. In reversed-phase chromatography (RPC), where a nonpolar stationary phase is employed, hydrophobicity is the primary driver of retention. Let's compare the key attributes of our two subject molecules.
| Property | 2-(2-Oxopyrrolidin-1-yl)acetic acid | Propanoic Acid | Rationale for Comparison |
| Structure | The presence of a polar lactam ring in 2-(2-oxopyrrolidin-1-yl)acetic acid versus a simple alkyl chain in propanoic acid is the key structural differentiator. | ||
| Molecular Formula | C₆H₉NO₃[1][2] | C₃H₆O₂[3][4] | Indicates a significant difference in size and elemental composition. |
| Molecular Weight | 143.14 g/mol [1][5] | 74.08 g/mol [6][7] | A larger molecule generally provides more surface area for interaction, but this is mediated by polarity. |
| logP (Octanol-Water Partition Coefficient) | -0.6 (Computed)[1] | 0.33[8] | This is a critical measure of hydrophobicity. A lower logP value signifies higher polarity (hydrophilicity). |
| pKa (Acid Dissociation Constant) | ~3.5 - 4.5 (Estimated) | 4.87[6][9] | Determines the ionization state of the carboxylic acid group at a given mobile phase pH. |
From this data, a clear hypothesis emerges: 2-(2-Oxopyrrolidin-1-yl)acetic acid is significantly more polar than propanoic acid . This is evidenced by its negative computed logP value, which is a direct consequence of the polar lactam group in its structure.[1] In contrast, propanoic acid, with its simple ethyl group, is more hydrophobic, as reflected by its positive logP value.[8] In reversed-phase chromatography, increased polarity leads to weaker interaction with the nonpolar stationary phase and stronger affinity for the polar mobile phase, resulting in a shorter retention time.[10]
Experimental Design: Ion Suppression for Optimal Retention
To experimentally compare the retention times of these two acids, a reversed-phase HPLC method must be designed to ensure they are retained on the column. Given that both are carboxylic acids, controlling the mobile phase pH is the most critical experimental parameter.
The Principle of Ion Suppression
Carboxylic acids exist in an equilibrium between their neutral, protonated form (-COOH) and their charged, ionized form (-COO⁻). The neutral form is significantly less polar and thus interacts more strongly with a C18 stationary phase.[11] To maximize retention, we must shift the equilibrium to favor the neutral form. According to the Henderson-Hasselbalch equation, this is achieved by setting the mobile phase pH well below the pKa of the analytes.[12][13] A common practice is to adjust the pH to at least 1.5 to 2 units below the pKa, a technique known as ion suppression chromatography.[10][14] Given propanoic acid's pKa of 4.87, a mobile phase pH of approximately 2.5-3.0 is ideal.[6][9]
Proposed HPLC Methodology
This protocol is designed as a self-validating system to objectively measure and compare the retention times.
Step 1: Standard & Sample Preparation
-
Prepare individual 1 mg/mL stock solutions of 2-(2-Oxopyrrolidin-1-yl)acetic acid and propanoic acid in a 50:50 mixture of water and acetonitrile.
-
Create a combined working standard by diluting both stock solutions to a final concentration of 100 µg/mL using the mobile phase as the diluent.
Step 2: HPLC System & Conditions
-
Column: A robust C18 column (e.g., Agilent ZORBAX SB-Aq, 4.6 x 150 mm, 5 µm) is recommended. The "Aq" designation indicates the phase is stable in highly aqueous mobile phases, which is essential for analyzing polar compounds.[14]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (pH ≈ 2.7)
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with a low percentage of organic modifier to maximize retention of these polar analytes.
-
0-2 min: 5% B
-
2-10 min: Gradient from 5% to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: Return to 5% B
-
13-18 min: Column re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV/Vis Diode Array Detector (DAD) set to 210 nm. Carboxylic acids have a weak UV absorbance at low wavelengths.[15]
Step 3: Data Acquisition & Analysis
-
Inject the combined working standard.
-
Record the chromatogram and identify the retention time (t R ) for each peak.
-
Confirm peak identity by injecting individual standards if necessary.
Experimental Workflow Diagram
Caption: Workflow for the comparative HPLC analysis.
Predicted Results and Discussion
Based on the foundational principles of reversed-phase chromatography and the physicochemical properties of the analytes, a clear prediction of the elution order can be made.
Expected Elution Order:
-
2-(2-Oxopyrrolidin-1-yl)acetic acid (Shorter Retention Time)
-
Propanoic Acid (Longer Retention Time)
Mechanistic Justification
The elution order is a direct consequence of the differential polarity between the two molecules.
-
Dominance of Polarity (logP): The primary determinant of this separation is the vast difference in hydrophobicity as quantified by logP. 2-(2-Oxopyrrolidin-1-yl)acetic acid, with a computed logP of -0.6, is inherently hydrophilic.[1] Its polar lactam ring and carboxyl group have a much stronger affinity for the polar mobile phase (water/acetonitrile) than for the nonpolar C18 stationary phase. Consequently, it will travel through the column more quickly, resulting in an earlier elution and a shorter retention time.
-
Hydrophobic Character of Propanoic Acid: Propanoic acid, despite being a small, water-soluble molecule, is comparatively more hydrophobic (logP = 0.33).[8] Its ethyl group (CH₃CH₂-) provides a nonpolar character that allows for a more significant hydrophobic interaction with the long alkyl chains of the C18 stationary phase. This stronger interaction slows its progression through the column, leading to a longer retention time compared to its more polar counterpart.
By employing an ion-suppressing mobile phase (pH ≈ 2.7), we ensure that both acids are primarily in their neutral -COOH form. This maximizes their interaction with the stationary phase and allows the intrinsic differences in their molecular structures, not their ionization state, to govern the separation.[10][11]
Conclusion
In a direct comparison under reversed-phase HPLC conditions with an acidified mobile phase, 2-(2-Oxopyrrolidin-1-yl)acetic acid will exhibit a significantly shorter retention time than propanoic acid. This outcome is unequivocally predicted by its higher polarity, driven by the presence of a lactam ring, as evidenced by its negative logP value.
This guide illustrates a fundamental principle for any scientist working in chromatography: a thorough analysis of a molecule's physicochemical properties is the key to predicting its chromatographic behavior and developing effective separation methods. For ionizable compounds, understanding the interplay between pKa and mobile phase pH is not merely a technical detail but the very foundation of a robust and reproducible analytical method.
References
-
Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). Propionic Acid. CID 1032. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 22). Exploring Propanoic Acid: A Versatile Short-Chain Fatty Acid. Retrieved from [Link]
-
Vedantu. (n.d.). Propanoic Acid: Structure, Properties & Uses Explained. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Propionic Acid Formula - Structure, Properties, Uses, Sample Questions. Retrieved from [Link]
-
Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)acetic acid. CID 3146687. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
LCGC International. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Pharma Growth Hub. (2023, July 4). pH, pKa, and Retention [Video]. YouTube. Retrieved from [Link]
-
Journal of Chromatography B. (2025, February 19). Reversed phase LC-MS analysis of organic acids involved in the tricarboxylic acid cycle. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
Reddit. (2012, September 15). Why is the pKa of butanoic acid lower than the pKa of propanoic acid? Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]
-
Taylor & Francis Online. (2022, October 7). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(2-oxopyrrolidin-1-yl)acetic acid (C6H9NO3). Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
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- 2. (2-Oxopyrrolidin-1-yl)acetic Acid | LGC Standards [lgcstandards.com]
- 3. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propanoic acid [webbook.nist.gov]
- 5. 2-(2-Oxopyrrolidin-1-yl)acetic acid 95% | CAS: 53934-76-2 | AChemBlock [achemblock.com]
- 6. Exploring Propanoic Acid: A Versatile Short-Chain Fatty Acid - Oreate AI Blog [oreateai.com]
- 7. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Propionic acid - Wikipedia [en.wikipedia.org]
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- 15. shimadzu.com [shimadzu.com]
Elemental Analysis Standards for Nitrogen Content in Oxopyrrolidine Acids: A Comparative Technical Guide
Executive Summary & Core Directive
The accurate determination of nitrogen content in oxopyrrolidine acids (e.g., L-Pyroglutamic acid, Pidolic acid) is a critical quality attribute (CQA) in pharmaceutical intermediate synthesis. These compounds feature a lactam ring (cyclic amide) , a structural moiety that presents unique challenges for traditional wet chemistry due to its thermodynamic stability.
This guide compares the two industry standards: Automated Combustion (Dumas Method) and Wet Chemical Digestion (Kjeldahl Method) . While Kjeldahl remains a pharmacopeial staple (USP <461>), this guide argues that Dumas Combustion is the superior standard for oxopyrrolidine derivatives due to its ability to overcome the refractory nature of the heterocyclic ring, offering higher recovery rates and superior precision.
The Analyte: Why Oxopyrrolidine Rings are Difficult
Before selecting a method, one must understand the chemistry of the analyte. The core structure of oxopyrrolidine acids involves a 5-membered lactam ring.
-
Refractory Nitrogen: Unlike amine nitrogen (which is easily protonated and digested), the nitrogen in the lactam ring is part of a conjugated amide system. This renders the ring highly stable and resistant to acid hydrolysis.
-
The "Low Recovery" Trap: In standard Kjeldahl digestion, if the temperature or catalyst strength is insufficient, the ring may not fully open, leading to the formation of pyridinium-like residues that do not release ammonia. This results in systematically low nitrogen recovery (negative bias).
Reference Standard: L-Pyroglutamic Acid[1]
-
Formula:
-
Molecular Weight: 129.11 g/mol
-
Theoretical Nitrogen: 10.85%
Method A: Automated Combustion (The Dumas Method)
The Modern Gold Standard for Heterocycles
Principle
The sample is flash-combusted at high temperatures (>900°C) in an oxygen-rich environment. The resulting gases (
Experimental Protocol (Optimized for Oxopyrrolidines)
-
Calibration: Calibrate instrument using EDTA (9.59% N) or Acetanilide (10.36% N) as they structurally mimic the amide linkage.
-
Sample Prep: Weigh 150–200 mg of oxopyrrolidine acid into a tin foil capsule. Press to remove air (preventing atmospheric N interference).
-
Combustion Phase:
-
Temp: 950°C (Critical to break the lactam ring).
-
O2 Dosage: 300 mL/min for 60s.
-
-
Reduction Phase: Pass gases over reduced Copper at 650°C.
-
Detection: TCD measures
peak area against the calibration curve.
Why it Wins
The high-energy oxidation environment (
Method B: Kjeldahl Digestion (The Traditional Standard)
The Pharmacopeial Alternative (USP <461>)
Principle
Organic nitrogen is converted to ammonium sulfate
Experimental Protocol (Modified for Refractory Rings)
Standard Kjeldahl often yields low results for this class. The following modification is required:
-
Digestion:
-
Weigh 1.0 g of sample into a Kjeldahl flask.
-
Add 20 mL conc.
+ 7 g (to raise boiling point) + 0.5 g (Catalyst). -
Crucial Step: Heat slowly until frothing ceases, then boil briskly for at least 2 hours (standard is 1 hour; extra time is needed for the ring).
-
-
Distillation:
-
Cool, dilute with water.[4]
-
Add 50 mL of 50% NaOH (excess base).
-
Steam distill into 50 mL of 4% Boric Acid solution.
-
-
Titration:
-
Titrate the borate complex with 0.1 N HCl to a potentiometric endpoint (pH 4.6).
-
Comparative Data Analysis
The following table summarizes representative validation data comparing the two methods for L-Pyroglutamic Acid (Theoretical N = 10.85%).
| Metric | Method A: Dumas Combustion | Method B: Standard Kjeldahl | Method B: Modified Kjeldahl |
| Recovery (%) | 99.8% (10.83% N) | 96.5% (10.47% N) | 98.9% (10.73% N) |
| Precision (RSD) | < 0.5% | 1.5% | 1.0% |
| Analysis Time | 4 minutes | 3 hours | 4.5 hours |
| Interferences | Inorganic nitrates (positive bias) | Incomplete ring digestion (negative bias) | High salt content |
| Sample Size | Micro (mg) | Macro (g) | Macro (g) |
| Safety | Non-toxic waste | Generates toxic metal/acid waste | Generates toxic metal/acid waste |
Senior Scientist Insight: Note the "Standard Kjeldahl" recovery. The negative bias (~0.38% absolute error) is typical when the digestion time is insufficient to break the lactam ring. The Dumas method eliminates this kinetic barrier.
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and mechanistic pathways for analyzing oxopyrrolidine nitrogen.
Caption: Workflow comparison showing the direct path of Dumas combustion versus the multi-step, kinetically limited pathway of Kjeldahl digestion for lactam rings.
Conclusion & Recommendation
For the analysis of oxopyrrolidine acids , the Dumas Method (Combustion) is the scientifically superior standard.
-
Accuracy: It overcomes the thermodynamic stability of the lactam ring, preventing the low-recovery errors common in wet chemistry.
-
Efficiency: It reduces analysis time from hours to minutes.
-
Environment: It aligns with Green Chemistry principles by eliminating heavy metal catalysts (Copper/Selenium) and concentrated sulfuric acid waste.
Recommendation: Use Dumas for all internal QC and R&D. Use Modified Kjeldahl (with extended digestion) only when strictly mandated by a specific legacy monograph that has not yet been updated to include combustion (e.g., certain older Pharmacopoeia monographs).
References
-
Elementar. (n.d.). Kjeldahl vs. Dumas: Comparing nitrogen determination methods. Retrieved from [Link]
-
Velp Scientifica. (n.d.). Dumas and Kjeldahl Method Comparison. Retrieved from [Link]
-
Foss Analytics. (n.d.). Dumas or Kjeldahl for reference analysis? Retrieved from [Link]
Sources
Executive Summary
2-Oxopyrrolidine (also known as 2-Pyrrolidone,
This guide objectively compares the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) regulatory limits and analytical methodologies. It contrasts the industry-standard HPLC-UV methods with GC-FID alternatives, providing actionable protocols for researchers ensuring compliance.
Regulatory Landscape: USP vs. EP Limits[1][2]
The regulatory tolerance for 2-oxopyrrolidine varies significantly based on the matrix—ranging from 3.0% in polymers (where it is a residual monomer) to 0.1% in APIs (where it is a degradation product or process impurity).
Table 1: Comparative Impurity Limits
| Matrix (Drug/Excipient) | Regulatory Standard | Specified Impurity Name | Limit | Primary Analytical Method |
| Povidone (PVP) | USP / EP (Harmonized) | Impurity B (EP) / 2-Pyrrolidinone (USP) | 3.0% | HPLC-UV (205 nm) |
| Povidone-Iodine | USP | 2-Pyrrolidinone | 3.0% | HPLC-UV |
| Piracetam | EP | Impurity A | 0.1% | HPLC-UV (205 nm) |
| Piracetam | USP | Related Compound A | 0.1% | HPLC-UV |
| Levetiracetam | USP / EP | Unspecified / Process Impurity | 0.10% (General Limit) | HPLC-UV (205-220 nm) |
| Crospovidone | USP / EP | Impurity A (Water Soluble Substances) | 3.0% (as sum) | HPLC-UV |
Critical Insight: The 3.0% limit in Povidone is exceptionally high compared to standard ICH Q3A/B limits (typically <0.15%) because 2-oxopyrrolidine is the monomeric precursor and is considered to have a low toxicity profile in this context. However, in APIs like Piracetam, it is treated as a standard related substance with strict 0.1% limits.
Methodological Comparison: HPLC vs. GC
While HPLC-UV is the compendial standard, Gas Chromatography (GC) offers superior performance for specific "dirty" matrices or when investigating volatile co-impurities.
Analytical Decision Matrix
Figure 1: Decision tree for selecting the appropriate analytical technique based on sample matrix and concentration range.
Method A: HPLC-UV (The Compendial Standard)
-
Mechanism: Reversed-phase partition chromatography.
-
Pros: Harmonized across USP/EP; direct injection of aqueous samples; highly robust for Povidone.
-
Cons: Detection at 205 nm is non-specific and susceptible to interference from solvents or buffer cut-offs; 2-oxopyrrolidine has weak UV absorbance.
Method B: GC-FID (The Performance Alternative)
-
Mechanism: Volatility-based separation.
-
Pros: Excellent sensitivity for 2-oxopyrrolidine (boiling point ~245°C); eliminates interference from non-volatile polymer matrices (using headspace or direct injection with liner exchange).
-
Cons: Requires sample extraction (if matrix is solid polymer); column fouling risk with direct injection of polymers.
Detailed Experimental Protocol: HPLC-UV for Povidone
This protocol is derived from the harmonized USP/EP monograph for Povidone, optimized for modern HPLC systems to ensure system suitability compliance.
Reagents & Equipment[3][4][5]
-
Column: C18 (L1 packing), 4.6 mm x 250 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent).
-
Note: A guard column is mandatory to prevent polymer fouling of the analytical column.
-
-
Mobile Phase: Water : Methanol (95 : 5 v/v).
-
Optimization: Degas thoroughly. The low % organic requires a "phase collapse" resistant column or continuous flow.
-
-
Detector: UV / PDA at 205 nm .
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL (USP) or 20 µL (EP) – Standardize to 20 µL for better sensitivity.
-
Column Temperature: 25°C.
Preparation of Solutions[4]
-
Mobile Phase: Mix 950 mL of HPLC-grade water with 50 mL of Methanol. Filter through a 0.45 µm nylon membrane.
-
System Suitability Solution (Resolution):
-
Dissolve 100 mg of 2-pyrrolidone (Impurity B) and 100 mg of vinyl acetate in 100 mL of Mobile Phase.
-
Goal: Ensure resolution between 2-pyrrolidone and vinyl acetate (if present) or simply check symmetry of the 2-pyrrolidone peak.
-
-
Standard Solution:
-
Dissolve accurately weighed 2-pyrrolidone RS in Mobile Phase to obtain a concentration of ~0.03 mg/mL (for APIs) or ~1.0 mg/mL (for Povidone limit of 3.0%).
-
For Povidone (3.0% limit): Dissolve 100 mg 2-pyrrolidone in 500 mL water (0.2 mg/mL) – Check calculation: 3.0% of a 50 mg/mL sample = 1.5 mg/mL.
-
Corrected Standard (USP Povidone): Dissolve 100 mg of 2-pyrrolidinone in water to 100 mL. Dilute 3.0 mL of this to 50 mL. Final Conc: ~0.06 mg/mL.
-
-
Sample Solution:
-
Dissolve 100 mg of Povidone sample in 50 mL of Mobile Phase (Concentration: 2.0 mg/mL).
-
Execution & System Suitability[3]
-
Equilibrate the system for 30 minutes.
-
Inject the Standard Solution (6 replicates).
-
Inject the Sample Solution.
-
Run Time: ~15 minutes (2-pyrrolidone elutes early, typically 3-6 mins; wash column after run to remove polymeric residue).
Calculation
Where:- = Peak response of 2-pyrrolidinone in Sample Solution.
- = Peak response of 2-pyrrolidinone in Standard Solution.
- = Concentration of Standard (mg/mL).[1][3]
- = Concentration of Sample (mg/mL).[1][3]
Performance Analysis: Challenges & Troubleshooting
Challenge 1: Detection at 205 nm
The 205 nm wavelength is near the UV cutoff for many solvents.
-
Symptom: Noisy baseline or negative peaks.
-
Solution: Use high-purity "HPLC grade" water and methanol. Avoid phosphate buffers if possible, or use <10 mM concentrations. Ensure the reference wavelength on PDA is "off" or set far (e.g., 360 nm).
Challenge 2: Polymeric Fouling
Injecting Povidone directly can clog the column over time.
-
Symptom: Increased backpressure and peak splitting.
-
Solution: Use a Guard Column (L1) . Implement a "sawtooth" wash method: after the analyte elutes, ramp to 90% Methanol for 5 minutes to wash off the polymer, then re-equilibrate.
Challenge 3: Peak Tailing
2-Oxopyrrolidine is a lactam and can interact with silanols.
-
Symptom: Tailing factor > 2.0.[4]
-
Solution: Use a highly end-capped C18 column (e.g., "Base Deactivated").
Experimental Workflow Diagram
Figure 2: Standardized HPLC workflow for 2-oxopyrrolidine analysis, emphasizing the filtration and wash steps critical for polymeric samples.
References
-
United States Pharmacopeia (USP) . Monograph: Povidone. USP-NF 2024.[5][6]
-
European Pharmacopoeia (Ph.[7][8] Eur.) . Monograph 0685: Povidone. 11th Edition.
-
European Pharmacopoeia (Ph.[7][8] Eur.) . Monograph: Piracetam.
-
National Institutes of Health (NIH) PubChem . Compound Summary: 2-Pyrrolidone.[4][7][9]
-
LGC Standards . Impurity Reference Materials: 2-Pyrrolidinone.[9]
Sources
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- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 4-(nitroso(vinyl)amino)butanoic acid from Kollidon? - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
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- 9. 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)- | C8H13NO3 | CID 11607993 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Decisive Conformation: A Comparative Guide to Elucidating the 3D Structure of 2-(2-Oxopyrrolidin-1-yl)propanoic Acid
In the landscape of drug discovery and development, the precise three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its biological activity. For a molecule such as 2-(2-Oxopyrrolidin-1-yl)propanoic acid, a derivative of the privileged pyrrolidinone scaffold, understanding its conformational preferences is paramount for designing effective therapeutics.[1][2] This guide provides a comprehensive comparison of the primary techniques used to determine molecular conformation, using the closely related (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid as a case study due to the availability of its crystal structure. We will delve into the experimental intricacies of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and the predictive power of computational modeling, offering researchers, scientists, and drug development professionals a clear perspective on the strengths and limitations of each approach.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a molecule in its solid state.[3][4][5] This technique provides an unambiguous snapshot of a single, low-energy conformation that the molecule adopts within the crystal lattice.
Insights from a Close Analog: The Crystal Structure of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid
While a crystal structure for 2-(2-Oxopyrrolidin-1-yl)propanoic acid is not publicly available, the Cambridge Structural Database (CSD) contains the structure of its close analog, (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (CCDC Number: 1004814).[6] The conformational features observed in this structure provide a strong foundation for understanding the propanoic acid derivative. The pyrrolidinone ring in such structures typically adopts a non-planar, envelope or twisted conformation to minimize steric strain.[2][7][8] The orientation of the butanoic acid side chain relative to the ring is a key determinant of the molecule's overall shape and its potential interactions with biological targets.
Table 1: Crystallographic Data for (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid
| Parameter | Value |
| CCDC Number | 1004814 |
| Empirical Formula | C8H13NO3 |
| Space Group | P21 |
| Crystal System | Monoclinic |
| Key Torsion Angles | Data would be extracted from the CIF file |
Note: Specific torsion angles defining the conformation would be obtained from the crystallographic information file (CIF) from the CCDC.
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a powdered compound to a refined crystal structure is a meticulous process.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Step-by-Step Methodology:
-
Crystal Growth: The primary and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm).[5] This is achieved by slowly precipitating the compound from a supersaturated solution. Common techniques include slow evaporation of the solvent, vapor diffusion of a non-solvent, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are detected.[5]
-
Structure Solution: The positions of the diffraction spots are used to determine the unit cell dimensions and crystal system. The intensities of the spots are then used to determine the arrangement of atoms within the unit cell. This often involves solving the "phase problem," for which various methods exist.[5]
-
Structure Refinement: An initial model of the structure is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process yields the final, precise atomic coordinates.
The Dynamic View: Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography provides a static picture, NMR spectroscopy offers insights into the conformational dynamics of molecules in solution, which is often more biologically relevant.[9][10][11] By analyzing various NMR parameters, it is possible to determine the relative populations of different conformers and the energy barriers between them.[12]
Probing Conformation with NMR
For 2-(2-Oxopyrrolidin-1-yl)propanoic acid, several NMR techniques can be employed to deduce its conformational preferences in different solvents:
-
Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.
-
Coupling Constants (J-coupling): The magnitude of the coupling constant between two nuclei is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these couplings can provide valuable information about bond rotations.
-
Nuclear Overhauser Effect (NOE): The NOE is observed between nuclei that are close in space, regardless of whether they are directly bonded. The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a powerful tool for determining spatial proximity and thus, conformation.
Table 2: Comparison of Conformational Analysis Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| State | Solid | Solution | In Silico |
| Information | Single, low-energy conformation | Ensemble of conformations, dynamics | Range of possible conformations, relative energies |
| Strengths | Unambiguous, precise atomic coordinates | Biologically relevant (solution state), dynamic information | Fast, cost-effective, explores all possible conformations |
| Limitations | Crystal packing can influence conformation, crystal growth can be difficult | Provides an averaged picture, interpretation can be complex | Accuracy depends on the force field/method used, requires experimental validation |
Experimental Protocol: NMR for Conformational Analysis
Figure 2: A generalized workflow for NMR-based conformational analysis.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent to avoid signals from the solvent itself.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a series of experiments are performed. These typically include 1D proton and carbon spectra, as well as 2D experiments like COSY (to identify coupled protons) and NOESY or ROESY (to identify protons that are close in space).
-
Data Analysis: The resulting spectra are processed and analyzed to assign the signals to specific atoms in the molecule. Key parameters such as chemical shifts, coupling constants, and NOE intensities are measured.
-
Conformational Interpretation: The measured NMR parameters are then used to build a model of the conformational ensemble of the molecule in solution. This may involve using the Karplus equation to relate coupling constants to dihedral angles and NOEs to estimate inter-proton distances.
The Predictive Power: Computational Modeling
Computational modeling provides a powerful and complementary approach to experimental methods for exploring the conformational landscape of a molecule.[13][14][15] Using molecular mechanics or quantum mechanics calculations, it is possible to systematically or stochastically search for all possible low-energy conformations and to estimate their relative stabilities.[13][15]
Exploring the Conformational Space of 2-(2-Oxopyrrolidin-1-yl)propanoic acid
A computational conformational search for this molecule would involve rotating the single bonds in the side chain and exploring the different puckering states of the pyrrolidinone ring. The resulting conformations would be minimized to find the local energy minima, and their relative energies would be calculated to determine their predicted populations at a given temperature.
Protocol: Computational Conformational Analysis
Figure 3: A generalized workflow for computational conformational analysis.
Step-by-Step Methodology:
-
Structure Input: A 2D or 3D representation of the molecule is created using molecular modeling software.
-
Conformational Search: A conformational search algorithm is employed to generate a diverse set of possible conformations. This can be a systematic search, where each rotatable bond is rotated by a defined increment, or a stochastic search, which randomly samples the conformational space.[13]
-
Energy Minimization: The geometry of each generated conformer is optimized to find the nearest local energy minimum.
-
Analysis: The energies of the minimized conformers are calculated and compared to determine their relative stabilities. The resulting low-energy conformers represent the most likely shapes the molecule will adopt.
A Synergistic Approach for a Complete Picture
Each of the discussed techniques provides a unique and valuable perspective on the conformation of 2-(2-Oxopyrrolidin-1-yl)propanoic acid.
-
X-ray crystallography offers the "ground truth" of a single, solid-state conformation with unparalleled precision.
-
NMR spectroscopy reveals the dynamic behavior of the molecule in a more biologically relevant solution state, providing information on the ensemble of accessible conformations.
-
Computational modeling allows for a rapid and comprehensive exploration of the entire conformational landscape, guiding experimental work and providing a theoretical framework for understanding the observed conformations.
Ultimately, the most comprehensive understanding of the conformational preferences of 2-(2-Oxopyrrolidin-1-yl)propanoic acid is achieved through a synergistic approach that integrates the strengths of all three methods. The crystal structure provides a crucial benchmark for validating computational models, while NMR data can be used to refine the understanding of the conformational ensemble in solution. This integrated approach is essential for advancing the rational design of novel therapeutics based on this important chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
